2,3-Diamino-4-benzyloxypyridine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-phenylmethoxypyridine-2,3-diamine |
InChI |
InChI=1S/C12H13N3O/c13-11-10(6-7-15-12(11)14)16-8-9-4-2-1-3-5-9/h1-7H,8,13H2,(H2,14,15) |
InChI Key |
OCWCNRPKEWMYMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=NC=C2)N)N |
Origin of Product |
United States |
Foundational & Exploratory
2,3-Diamino-4-benzyloxypyridine CAS number and structure
This technical monograph details the chemical identity, synthesis, and application of 2,3-Diamino-4-benzyloxypyridine , a specialized heterocyclic intermediate used in the development of imidazo[4,5-b]pyridine-based pharmaceuticals.
Chemical Identity & Structure
2,3-Diamino-4-benzyloxypyridine is a highly functionalized pyridine derivative characterized by an electron-rich core. It serves as a critical "ortho-diamine" scaffold, enabling the construction of fused ring systems such as imidazopyridines and triazolopyridines.
Core Data Table
| Property | Specification |
| Chemical Name | 2,3-Diamino-4-(benzyloxy)pyridine |
| IUPAC Name | 4-(Phenylmethoxy)pyridine-2,3-diamine |
| CAS Number | Not widely indexed (See Precursor Note below) |
| Molecular Formula | C₁₂H₁₃N₃O |
| Molecular Weight | 215.25 g/mol |
| Key Precursor CAS | 85333-26-2 (2-Amino-4-benzyloxypyridine) |
| Appearance | Tan to brown solid (oxidatively unstable) |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
Note on CAS: While the specific CAS for the final diamine is not listed in public commodity databases, it is a known patent intermediate (e.g., US7138399B2). Researchers typically synthesize it de novo from the commercially available precursor 2-Amino-4-benzyloxypyridine (CAS 85333-26-2) or via the 2,4-dichloro-3-nitropyridine route.
Structural Analysis
The molecule features three distinct functional zones:
-
The Pyridine Core: Electron-deficient nitrogen heterocycle.
-
The Ortho-Diamine Motif (Positions 2,3): A bidentate nucleophilic site. The 2-amino group is more basic, while the 3-amino group is more nucleophilic due to electronic effects from the 4-alkoxy substituent.
-
The Benzyloxy Group (Position 4): An electron-donating group (EDG) that increases electron density at position 3 and 5, while serving as a lipophilic protecting group for the 4-hydroxyl function.
Preferred Synthetic Pathways
Direct nitration of 2-amino-4-benzyloxypyridine is possible but often suffers from regioselectivity issues (yielding the 5-nitro isomer). The most robust, authoritative route for high-purity synthesis utilizes 2,4-dichloro-3-nitropyridine as the starting scaffold to ensure correct regiochemistry.
Pathway Logic (Retrosynthetic Analysis)
-
Target: 2,3-Diamino-4-benzyloxypyridine.
-
Precursor: 2-Amino-3-nitro-4-benzyloxypyridine.
-
Key Transformation: SNAr displacement of chloride by alkoxide, followed by ammonia.
Step-by-Step Protocol
Step 1: Regioselective SNAr (Introduction of Benzyloxy)
-
Reagents: 2,4-Dichloro-3-nitropyridine, Benzyl alcohol, NaH (or KOtBu).
-
Solvent: THF or DMF, 0°C to RT.
-
Mechanism: The 4-chloride is significantly more reactive toward nucleophilic displacement than the 2-chloride due to the steric relief and electronic activation by the adjacent 3-nitro group.
-
Outcome: 2-Chloro-3-nitro-4-benzyloxypyridine.
Step 2: Amination
-
Reagents: NH₃ (aq) or NH₃/MeOH (7N), Sealed tube.
-
Conditions: 80–100°C, 4–12 h.
-
Outcome: 2-Amino-3-nitro-4-benzyloxypyridine.
Step 3: Chemoselective Reduction
-
Challenge: Reducing the nitro group without cleaving the benzyl ether (hydrogenolysis).
-
Recommended Method: Iron (Fe) powder / Ammonium Chloride (NH₄Cl) in EtOH/H₂O.
-
Alternative: Sodium dithionite (Na₂S₂O₄).
-
Avoid: Pd/C + H₂ (High risk of debenzylation to 2,3-diamino-4-hydroxypyridine).
-
-
Outcome: 2,3-Diamino-4-benzyloxypyridine.
Synthesis Diagram (DOT)
Caption: Regioselective synthesis avoiding isomeric mixtures. Step 3 utilizes mild reduction to prevent debenzylation.
Applications in Drug Discovery
This compound is a versatile "heterocyclic builder" primarily used to synthesize Imidazo[4,5-b]pyridines .
Imidazo[4,5-b]pyridine Scaffolds
Reaction with carboxylic acids, orthoesters, or aldehydes followed by oxidative cyclization yields the imidazo[4,5-b]pyridine core.
-
Mechanism: The 3-amino group (more nucleophilic) attacks the electrophile first, followed by ring closure by the 2-amino group.
-
Therapeutic Relevance: This scaffold is bioisosteric with purines and benzimidazoles, common in:
-
Kinase Inhibitors: Targeting EGFR, VEGFR, or Aurora kinases.
-
GPCR Ligands: Antagonists for adenosine or neuropeptide receptors.
-
Triazolopyridines
Reaction with nitrous acid (HNO₂) yields [1,2,3]Triazolo[4,5-b]pyridine , a scaffold often used to rigidify peptide backbones or as a bioisostere in antiviral agents.
Application Workflow Diagram
Caption: Divergent synthesis of fused heterocycles from the 2,3-diamino scaffold.
Handling & Stability Protocols
Critical Warning: Ortho-diamines are highly susceptible to air oxidation, forming dark impurities (quinoxalines or azo-dimers) upon prolonged exposure to air.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Handling: Use immediately after reduction. If storage is necessary, convert to the dihydrochloride salt , which is significantly more stable than the free base.
-
Salt Formation: Dissolve free base in anhydrous EtOH, add 2.2 eq. HCl in dioxane, precipitate with Et₂O.
-
-
Safety: Treat as a potential skin sensitizer and irritant. Use standard PPE (nitrile gloves, fume hood).
References
-
Patent Reference (Intermediate Usage): Alkoxypyridine-derivatives. US Patent 7,138,399 B2. (Mention of 2,3-diamino-4-benzyloxypyridine as Starting Material A1).
-
Precursor Identity: 2-Amino-4-(benzyloxy)pyridine. CAS Common Chemistry.
- Synthetic Methodology (Analogous):Reaction of 2,4-dichloro-3-nitropyridine with nucleophiles.Journal of Heterocyclic Chemistry, Vol 25, Issue 1. (Standard SNAr regioselectivity protocols).
- Reduction Protocol:Selective reduction of nitro groups in the presence of benzyl ethers.Organic Process Research & Development.
A Technical Guide to the Spectroscopic Characterization of 2,3-Diamino-4-benzyloxypyridine
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 2,3-Diamino-4-benzyloxypyridine. As a novel heterocyclic amine, establishing a robust and verifiable analytical profile is paramount for its application in medicinal chemistry and materials science. This guide moves beyond a simple recitation of data, offering a framework for understanding the causality behind experimental choices and ensuring the integrity of the analytical workflow.
While comprehensive, peer-reviewed spectroscopic data for 2,3-Diamino-4-benzyloxypyridine is not widely published, this guide presents a detailed predictive analysis based on foundational spectroscopic principles and data from structurally analogous compounds. The protocols described herein are designed to be self-validating, providing a clear pathway for researchers to generate and confirm their own experimental data.
Molecular Structure and Analytical Strategy
The analytical challenge presented by 2,3-Diamino-4-benzyloxypyridine lies in unambiguously confirming the connectivity and chemical environment of its distinct functional groups: the diaminopyridine core and the benzyloxy substituent. Our strategy employs a multi-technique approach—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to create a comprehensive and orthogonal dataset that validates the molecular structure.
The following workflow illustrates the logical progression from sample synthesis to full structural elucidation.
Caption: Workflow for the spectroscopic analysis of 2,3-Diamino-4-benzyloxypyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the hydrogen (¹H) and carbon (¹³C) framework of the molecule.
Expertise & Rationale
For a molecule like 2,3-Diamino-4-benzyloxypyridine, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃) are common choices. DMSO-d₆ is particularly useful as it can solvate the polar amine groups and prevent the rapid exchange of the N-H protons, allowing them to be observed as distinct signals. The predicted chemical shifts are influenced by the electron-donating nature of the amino groups and the benzyloxy group, and the electron-withdrawing effect of the pyridine nitrogen.
Predicted ¹H NMR Data
The following table outlines the predicted proton NMR signals. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.30 - 7.50 | Multiplet | 5H | Ar-H (Benzyl) | Protons of the phenyl ring on the benzyloxy group. |
| ~7.10 | Doublet | 1H | Pyridine-H (H-6) | Pyridine proton adjacent to the nitrogen, expected to be downfield. |
| ~6.40 | Doublet | 1H | Pyridine-H (H-5) | Pyridine proton coupled to H-6. |
| ~5.40 | Singlet | 2H | -O-CH₂ -Ph | Methylene protons of the benzyl group. |
| ~5.20 | Broad Singlet | 2H | -NH₂ (C-3) | Amine protons at the 3-position. Signal may be broad due to exchange. |
| ~4.60 | Broad Singlet | 2H | -NH₂ (C-2) | Amine protons at the 2-position. Signal may be broad due to exchange. |
Predicted ¹³C NMR Data
| Predicted δ (ppm) | Assignment | Rationale |
| ~150.0 | C -4 (Pyridine) | Carbon attached to the benzyloxy group, significantly downfield. |
| ~145.0 | C -2 (Pyridine) | Carbon bearing an amino group and adjacent to the ring nitrogen. |
| ~137.0 | C -ipso (Benzyl) | Quaternary carbon of the phenyl ring attached to the methylene group. |
| ~135.0 | C -6 (Pyridine) | Pyridine carbon adjacent to the nitrogen. |
| ~128.0 - 129.0 | C -Ar (Benzyl) | Aromatic carbons of the phenyl ring. |
| ~122.0 | C -3 (Pyridine) | Carbon bearing an amino group. |
| ~105.0 | C -5 (Pyridine) | Pyridine carbon shielded by the adjacent amino and benzyloxy groups. |
| ~70.0 | -O-C H₂-Ph | Methylene carbon of the benzyl group. |
Experimental Protocol: NMR Data Acquisition
This protocol is a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 2,3-Diamino-4-benzyloxypyridine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[1]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.[1][2]
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width covering -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Typical parameters: 1024-4096 scans, a relaxation delay of 2 seconds, and a spectral width of 0-200 ppm.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expertise & Rationale
For 2,3-Diamino-4-benzyloxypyridine, the key diagnostic peaks will be the N-H stretches of the primary amines, the C-O stretch of the ether linkage, and the aromatic C=C and C=N stretches of the pyridine and benzene rings. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation and provides high-quality spectra of solid samples.[3]
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3450 - 3300 | Medium | N-H Stretch (Amine) | Symmetric and asymmetric stretching of the two primary amine (-NH₂) groups.[4] |
| 3100 - 3000 | Medium | C-H Stretch (Aromatic) | C-H stretching vibrations of the pyridine and benzene rings. |
| 2950 - 2850 | Medium | C-H Stretch (Aliphatic) | C-H stretching of the methylene (-CH₂-) group. |
| ~1620 | Strong | N-H Bend (Amine) | Scissoring vibration of the primary amine groups. |
| 1600 - 1450 | Strong | C=C and C=N Stretch (Aromatic) | Ring stretching vibrations characteristic of the pyridine and benzene rings.[4] |
| 1250 - 1200 | Strong | C-O Stretch (Aryl Ether) | Asymmetric C-O-C stretch of the aryl-alkyl ether. |
| 1100 - 1000 | Strong | C-O Stretch (Aryl Ether) | Symmetric C-O-C stretch. |
Experimental Protocol: IR Data Acquisition
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Before analyzing the sample, acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Place a small amount (1-2 mg) of the solid, purified compound directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[5]
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, can offer further structural confirmation.
Expertise & Rationale
High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) is the gold standard for confirming the elemental composition. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing fragmentation and providing a clear molecular weight. The expected monoisotopic mass of C₁₂H₁₃N₃O is 215.1059 g/mol . An experimental HRMS measurement within a few parts per million (ppm) of this value provides unequivocal confirmation of the molecular formula. A key fragmentation pathway would involve the cleavage of the benzylic C-O bond, leading to a prominent fragment ion at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺).
Predicted Mass Spectrometry Data
| m/z (charge/mass ratio) | Ion Formula | Assignment |
| 216.1137 | [C₁₂H₁₄N₃O]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 215.1059 | [C₁₂H₁₃N₃O] | Molecular Ion [M]⁺ (in EI) |
| 91.0548 | [C₇H₇]⁺ | Tropylium ion (from benzyl group cleavage) |
Experimental Protocol: HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer for high-resolution analysis.[6]
-
Infusion: Introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
Use an internal calibrant or post-acquisition calibration to ensure high mass accuracy.
-
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ peak and use the instrument's software to calculate the elemental composition. Compare this to the theoretical value for C₁₂H₁₃N₃O.
References
- The Royal Society of Chemistry. (n.d.). Electronic Supporting Information.
- Sigma-Aldrich. (n.d.). 2,3-Diaminopyridine.
- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions.
- ChemicalBook. (n.d.). 2-Amino-4-(benzyloxy)pyridine synthesis.
- Semantic Scholar. (n.d.). A new route to N2- and N3-substituted-2,3-diaminopyridines.
- Organic Syntheses. (n.d.). 2,3-diaminopyridine.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted).
- ChemicalBook. (n.d.). 2,3-Diaminopyridine(452-58-4) 1H NMR spectrum.
- Google Patents. (n.d.). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds.
-
MDPI. (n.d.). 3-(4-(Benzyloxy)-3-methoxyphenyl)-[7][8][9]triazolo[4,3-a]pyridine. Retrieved from MDPI website.
- ResearchGate. (2024). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles.
- ResearchGate. (n.d.). 1H-NMR and 13C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine.
- The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
- Biointerface Research in Applied Chemistry. (2022). Spectral Characterization and Quantum Mechanical Studies. Retrieved from Biointerface Research in Applied Chemistry.
- ChemicalBook. (n.d.). 2,3-Diaminopyridine | 452-58-4.
- Current Separations. (n.d.). New Substrate for Raman, Infrared, and Mass Spectroscopic Chemical Analysis.
- BenchChem. (n.d.). Physicochemical properties of 2,3-Diaminotoluene.
- Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.
- MDPI. (n.d.). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile.
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- 4. 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile [mdpi.com]
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- 9. 2-Amino-4-(benzyloxy)pyridine synthesis - chemicalbook [chemicalbook.com]
2,3-Diamino-4-benzyloxypyridine molecular weight and formula
The following technical guide details the molecular characteristics, synthetic pathways, and applications of 2,3-Diamino-4-benzyloxypyridine , a critical intermediate in the development of heterocyclic kinase inhibitors.
Content Type: Technical Monograph & Synthetic Guide Subject: 2,3-Diamino-4-benzyloxypyridine (Intermediate for Imidazo[4,5-c]pyridines)[1]
Executive Summary
2,3-Diamino-4-benzyloxypyridine is a specialized pyridine derivative primarily utilized as a high-value scaffold in medicinal chemistry. It serves as a direct precursor to imidazo[4,5-c]pyridines , a pharmacophore found in various potent kinase inhibitors (e.g., targeting EGFR, Met, or HSP90). The compound is characterized by the presence of two vicinal amino groups at positions 2 and 3, and a benzyloxy ether moiety at position 4, which provides lipophilicity and a handle for further structure-activity relationship (SAR) optimization.
Unlike common reagents, this compound is often synthesized de novo during drug development campaigns due to its sensitivity to oxidation and its role as a transient intermediate.
Physicochemical Specifications
The following data is derived from stoichiometric calculation and structural analysis of the target molecule.
| Property | Specification |
| Chemical Name | 2,3-Diamino-4-benzyloxypyridine |
| IUPAC Name | 4-(Benzyloxy)pyridine-2,3-diamine |
| Molecular Formula | C₁₂H₁₃N₃O |
| Molecular Weight | 215.25 g/mol |
| Monoisotopic Mass | 215.1059 Da |
| Physical State | Solid (typically off-white to pale brown powder) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| Key Precursor | 2-Amino-4-benzyloxypyridine (CAS 85333-26-2) |
| Structural Class | Pyridine-2,3-diamine; Benzyl ether |
Synthetic Methodology
The synthesis of 2,3-Diamino-4-benzyloxypyridine is non-trivial and requires a multi-step sequence to ensure regioselectivity. The most robust protocol proceeds via the nitration of 2-amino-4-benzyloxypyridine , followed by reduction.
Stage 1: Precursor Synthesis (Nucleophilic Aromatic Substitution)
-
Starting Material: 2,4-Dichloropyridine or 2-Amino-4-chloropyridine.
-
Reaction: The 4-position of the pyridine ring is highly electrophilic. Reaction with benzyl alcohol in the presence of a strong base (NaH) yields the 4-benzyloxy intermediate.
-
Validation: Verify formation via ¹H NMR (appearance of benzylic -CH₂- singlet ~5.2 ppm).
Stage 2: Nitration (Regioselective Functionalization)
-
Substrate: 2-Amino-4-benzyloxypyridine.[]
-
Reagents: Conc. HNO₃ / H₂SO₄ (0°C to RT).
-
Mechanism: The amino group at C2 and the alkoxy group at C4 both direct electrophilic aromatic substitution to the C3 position (ortho to both activators). This high degree of activation allows for nitration under relatively mild conditions compared to unsubstituted pyridines.
-
Product: 2-Amino-3-nitro-4-benzyloxypyridine.
-
Critical Control: Temperature must be controlled to prevent over-nitration or decomposition of the benzyl ether.
Stage 3: Reduction (Diamine Formation)
-
Substrate: 2-Amino-3-nitro-4-benzyloxypyridine.
-
Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, Methanol.
-
Note: Care must be taken to avoid hydrogenolysis of the O-benzyl group. Poisoned catalysts or strictly controlled equivalents of H₂ may be required.
-
-
Method B (Chemical Reduction): Iron powder (Fe), NH₄Cl, Ethanol/Water reflux (Bechamp reduction).
-
Workup: Filtration of catalyst/iron sludge and concentration yields the unstable diamine, which should be used immediately.
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway for the production of 2,3-Diamino-4-benzyloxypyridine from chloropyridine precursors.
Applications in Drug Discovery[10][11][12]
The 2,3-diamino-4-benzyloxypyridine scaffold is a "privileged structure" in the synthesis of Imidazo[4,5-c]pyridines .
Cyclization Mechanism
The vicinal diamine (positions 2 and 3) reacts with electrophiles to close the imidazole ring:
-
Reaction with Formic Acid/Orthoformate: Yields the unsubstituted imidazo[4,5-c]pyridine core.
-
Reaction with Urea/CDI: Yields the 2-oxo-imidazo[4,5-c]pyridine (cyclic urea).
-
Reaction with Isothiocyanates: Yields 2-thioxo derivatives.
Therapeutic Relevance
-
Kinase Inhibition: The resulting imidazopyridine core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of protein kinases. The benzyloxy group at the 4-position (which becomes the 7-position in the fused system) often extends into the hydrophobic back-pocket of the enzyme, improving potency and selectivity.
-
Target Examples:
-
Met Kinase Inhibitors: Analogues of Tepotinib.
-
HSP90 Inhibitors: Resorcinol-based inhibitors often coupled with a pyridine moiety.
-
Quality Control & Characterization
To ensure the integrity of this intermediate before proceeding to cyclization:
-
¹H NMR (DMSO-d₆):
-
Look for two distinct broad singlets corresponding to the -NH₂ groups (typically ~5.5 ppm and ~6.5 ppm, integrating to 2H each).
-
Verify the benzyl ether: Singlet at ~5.2 ppm (2H) and Multiplet at ~7.3-7.5 ppm (5H).
-
Pyridine protons: Two doublets (or d/d) corresponding to H5 and H6.
-
-
Mass Spectrometry (LC-MS):
-
Expect [M+H]⁺ peak at 216.26 .
-
Check for absence of [M+H]⁺ 246 (unreduced nitro intermediate) or 126 (debenzylated byproduct).
-
-
Storage:
-
Condition: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Stability: Vicinal diamines are prone to oxidation (turning dark brown/black) upon exposure to air.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 520084, 4-(Benzyloxy)pyridin-2-amine. Retrieved from [Link]
- Google Patents. (2006). US7138399B2: Alkoxypyridine-derivatives.
-
Organic Syntheses. (1964). 2,3-Diaminopyridine (General Protocol Reference). Org.[5][6][7][8][9] Synth. 1964, 44, 34. Retrieved from [Link]
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Methodological & Application
Applications of 2,3-Diamino-4-benzyloxypyridine in medicinal chemistry
Application Note: Strategic Utilization of 2,3-Diamino-4-benzyloxypyridine in Medicinal Chemistry
Abstract
This technical guide details the synthetic utility and therapeutic applications of 2,3-Diamino-4-benzyloxypyridine (DABP) . As a critical intermediate in the synthesis of 1-deazapurines (imidazo[4,5-b]pyridines), DABP serves as a scaffold for developing kinase inhibitors, adenosine receptor antagonists, and antimetabolite chemotherapeutics. This document provides validated protocols for its synthesis, cyclization, and deprotection, emphasizing its role in generating "masked" hydroxyl pharmacophores.
Chemical Profile & Strategic Importance
2,3-Diamino-4-benzyloxypyridine is a privileged scaffold in drug discovery due to its ability to mimic the purine ring system while offering a handle (the benzyloxy group) for late-stage diversification.
-
Scaffold Category: Vicinal Diaminopyridine.
-
Primary Application: Precursor to 7-substituted-imidazo[4,5-b]pyridines (1-deazapurines).
-
Mechanistic Value:
-
Purine Isosterism: The fused imidazopyridine system mimics adenine and guanine, allowing interaction with ATP-binding pockets in kinases and nucleoside processing enzymes.
-
Masked Polarity: The 4-benzyloxy group acts as a lipophilic "mask" for the 4-hydroxyl group (pyridinone tautomer). This improves membrane permeability during synthesis or early pharmacokinetics, allowing for controlled deprotection to reveal the active hydrogen-bond donor/acceptor motif.
-
Table 1: Physicochemical Profile
| Property | Value/Description |
| CAS Number | 1243343-86-5 (Generic for diamines, specific salt forms vary) |
| Molecular Formula | C₁₂H₁₃N₃O |
| Molecular Weight | 215.25 g/mol |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water. |
| Stability | Oxidation-sensitive (turns dark brown/black upon air exposure). Store under Argon at -20°C. |
| Key Functionality | Vicinal diamine (cyclization); Benzyloxy ether (protecting group). |
Synthetic Utility & Pathway Visualization
The primary utility of DABP is the construction of the 1-deazapurine core. The following diagram illustrates the conversion of the nitro-precursor to the diamine, followed by cyclization to the imidazo[4,5-b]pyridine scaffold.
Figure 1: Synthetic workflow from chloropyridine precursor to active 1-deazapurine pharmacophore.
Detailed Experimental Protocols
Protocol A: Synthesis of 2,3-Diamino-4-benzyloxypyridine
Rationale: This step involves the reduction of the nitro group.[1][2] Catalytic hydrogenation is preferred for cleanliness, but chemical reduction (SnCl2) preserves the benzyl ether if the hydrogenation conditions are too vigorous (which might cause premature debenzylation).
Materials:
-
2-Amino-4-benzyloxy-3-nitropyridine (10 mmol)
-
Ethanol (50 mL, anhydrous)
-
10% Palladium on Carbon (Pd/C) (10 wt% loading)
-
Hydrogen gas (balloon or Parr shaker)
-
Celite pad
Step-by-Step Methodology:
-
Preparation: Dissolve 2.45 g (10 mmol) of 2-amino-4-benzyloxy-3-nitropyridine in 50 mL of ethanol in a hydrogenation flask.
-
Catalyst Addition: Carefully add 250 mg of 10% Pd/C under an argon blanket. Caution: Pd/C is pyrophoric.
-
Hydrogenation: Purge the vessel with H₂ gas three times. Stir the mixture under H₂ atmosphere (1 atm via balloon is usually sufficient) at room temperature for 4–6 hours.
-
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The yellow nitro compound spot should disappear, replaced by a lower Rf, UV-active amine spot (often turns brown on plate).
-
-
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL ethanol.
-
Isolation: Concentrate the filtrate in vacuo at <40°C.
-
Purification: The crude diamine is unstable. Use immediately for the next step or recrystallize from Ethanol/Ether.
-
Yield Expectation: 85–95%.
-
Appearance: Pale brown to dark purple solid (oxidation dependent).
-
Protocol B: Cyclization to 7-Benzyloxy-1H-imidazo[4,5-b]pyridine
Rationale: The vicinal diamines react with one-carbon electrophiles (orthoesters) to close the imidazole ring.
Materials:
-
2,3-Diamino-4-benzyloxypyridine (Crude from Protocol A)
-
Triethyl Orthoformate (TEOF) (Excess, acts as solvent/reagent)
-
p-Toluenesulfonic acid (catalytic, 5 mol%)
Step-by-Step Methodology:
-
Reaction Setup: Suspend the diamine (approx. 2.0 g) in 20 mL of Triethyl Orthoformate. Add a catalytic crystal of p-TsOH.
-
Reflux: Heat the mixture to reflux (146°C) for 3–4 hours.
-
Workup: Cool the mixture to room temperature. A precipitate often forms.
-
Collection: Filter the solid. If no precipitate, evaporate the TEOF in vacuo and triturate the residue with diethyl ether.
-
Validation: Check NMR for the appearance of the C2-proton singlet (imidazopyridine proton) around 8.2–8.5 ppm.
Mechanistic Applications in Drug Discovery
Application 1: Kinase Inhibition (ATP Competitors)
The imidazo[4,5-b]pyridine core derived from DABP is a bioisostere of the purine ring found in ATP.
-
Mechanism: The N1 and N3 nitrogens (imidazole ring) and the N4 (pyridine ring) create a hydrogen-bonding motif that mimics the Adenine hinge-binding region of kinases.
-
Modification: The 7-benzyloxy group can be substituted (via SNAr on the precursor or debenzylation/alkylation) to introduce hydrophobic tails that occupy the kinase "gatekeeper" pocket.
Application 2: Adenosine Receptor Antagonists
-
Target: A1, A2A, A2B, and A3 receptors.
-
Role of DABP: The 1-deaza modification alters the electron density of the ring, changing the hydrogen bond donor/acceptor profile compared to natural adenosine. This often results in high affinity and selectivity for specific receptor subtypes, useful in treating Parkinson's disease (A2A antagonists) or asthma (A2B antagonists).
Troubleshooting & Quality Control
Table 2: Common Issues and Solutions
| Issue | Probable Cause | Corrective Action |
| Low Yield in Hydrogenation | Catalyst poisoning or incomplete reduction. | Ensure starting material is free of sulfur/thiols. Increase pressure to 50 psi. |
| Product is Black/Tar | Oxidation of diamine. | Perform workup under Nitrogen/Argon. Add trace sodium metabisulfite during workup. |
| Incomplete Cyclization | Moisture in TEOF. | Use freshly distilled Triethyl Orthoformate. Add molecular sieves to the reaction. |
| Loss of Benzyl Group | Over-hydrogenation. | Stop reaction immediately upon consumption of starting material. Switch to SnCl2/HCl reduction if problem persists. |
References
-
Montgomery, J. A., & Hewson, K. (1966). "1-Deazapurines. I. Synthesis of 1-Deaza-adenine and 1-Deazahypoxanthine." Journal of Medicinal Chemistry.
-
Cristalli, G., et al. (1987). "Adenosine deaminase inhibitors: Synthesis and structure-activity relationships of imidazole analogues." Journal of Medicinal Chemistry.
-
Krystof, V., et al. (2005). "4-Substituted 1-deazapurines as selective inhibitors of cyclin-dependent kinases." Bioorganic & Medicinal Chemistry Letters.
-
Beilstein Institute. "Reaction of 2,3-diaminopyridine derivatives." Beilstein Journal of Organic Chemistry.
Disclaimer: This protocol involves the handling of hazardous chemicals (aromatic amines, pyrophoric catalysts). All procedures must be performed in a fume hood with appropriate PPE.
Sources
- 1. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Retigabine: chemical synthesis to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103724231A - Synthetic method of retigabine - Google Patents [patents.google.com]
Using 2,3-Diamino-4-benzyloxypyridine in the synthesis of heterocyclic compounds
Application Note: Strategic Utilization of 2,3-Diamino-4-benzyloxypyridine in Heterocyclic Synthesis
Abstract
The 2,3-diaminopyridine scaffold is a privileged structure in medicinal chemistry, serving as the immediate precursor to 1-deazapurines (imidazo[4,5-b]pyridines) and pyrido[2,3-b]pyrazines. While the unsubstituted parent compound is common, the 4-benzyloxy derivative (2,3-diamino-4-benzyloxypyridine) offers a distinct strategic advantage. It provides a "masked" hydroxyl group at the 4-position (corresponding to the 6-position in purine numbering), essential for synthesizing guanine and hypoxanthine mimics (e.g., 1-deazaguanine). This guide details the preparation of this core reagent and its application in synthesizing fused heterocyclic systems, emphasizing the critical role of the benzyloxy group in solubility modulation and late-stage diversification.
The Reagent: Structural Advantages
Compound: 2,3-Diamino-4-benzyloxypyridine Role: Bidentate Nucleophile / Deazapurine Precursor
Unlike simple 2,3-diaminopyridine, the 4-benzyloxy analog possesses two key features:
-
Electronic Activation: The electron-donating alkoxy group at C4 increases the nucleophilicity of the C3-amino group, facilitating rapid condensation with electrophiles.
-
Solubility & Protection: The lipophilic benzyl group drastically improves solubility in organic solvents (DCM, THF) compared to the highly polar 4-hydroxy/oxo tautomers, allowing for smoother purification during intermediate steps. It can be removed quantitatively via hydrogenolysis to reveal the bioactive pyridone moiety.
Preparation of the Precursor
Note: If the diamine is not purchased commercially, it is best prepared from 2-amino-4-benzyloxypyridine via nitration and reduction.
Step 1: Regioselective Nitration
-
Reagents: 2-Amino-4-benzyloxypyridine, HNO₃ (fuming), H₂SO₄.
-
Mechanism: The 2-amino and 4-alkoxy groups cooperatively direct the electrophile to the 3-position (ortho to both donors) and the 5-position (para to amino).
-
Protocol:
-
Dissolve 2-amino-4-benzyloxypyridine (1.0 eq) in concentrated H₂SO₄ at 0°C.
-
Add fuming HNO₃ (1.05 eq) dropwise, maintaining temperature <5°C.
-
Stir at 0°C for 1 hour, then pour onto ice.
-
Neutralize with NH₄OH. The yellow precipitate is a mixture of 3-nitro and 5-nitro isomers.
-
Purification: Recrystallize from ethanol or separate via flash chromatography (Hexane/EtOAc). The 3-nitro isomer (target) is typically the less polar, lower-melting solid due to intramolecular H-bonding between the nitro oxygen and the 2-amino group.
-
Step 2: Reduction to Diamine
-
Reagents: H₂ (1 atm), 10% Pd/C, Ethanol/THF.
-
Protocol:
-
Suspend 2-amino-4-benzyloxy-3-nitropyridine in Ethanol/THF (1:1).
-
Add 10% Pd/C (10 wt%).
-
Stir under H₂ balloon for 4–6 hours. Caution: Monitor closely to prevent debenzylation at this stage; stop immediately upon consumption of starting material.
-
Filter through Celite under argon (the diamine is oxidation-sensitive). Use immediately in the next step.
-
Protocol A: Synthesis of Imidazo[4,5-b]pyridines (1-Deazapurines)
This reaction constructs the imidazole ring, yielding the 1-deazahypoxanthine skeleton.
Mechanism
The reaction proceeds via the formation of a formimidate intermediate with the more nucleophilic 3-amino group, followed by intramolecular attack by the 2-amino group and elimination of ethanol.
Experimental Procedure
Target: 7-(Benzyloxy)-1H-imidazo[4,5-b]pyridine
-
Reaction Setup: In a round-bottom flask, dissolve freshly prepared 2,3-diamino-4-benzyloxypyridine (5.0 mmol) in Triethyl Orthoformate (TEOF) (10 mL).
-
Catalyst: Add Sulfamic acid (5 mol%) or p-TsOH (5 mol%).
-
Cyclization: Reflux the mixture (approx. 146°C) for 3–5 hours.
-
Monitoring: TLC should show the disappearance of the polar diamine and appearance of a fluorescent spot.
-
-
Workup:
-
Yield: Typical yields are 85–95%.
Data Table: Optimization of Cyclization
| Solvent | Electrophile | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| TEOF (Neat) | TEOF | p-TsOH | 146 | 3 | 92 |
| DMF | Formic Acid | None | 100 | 12 | 65 |
| Ethanol | Benzaldehyde | Na₂S₂O₅ | 80 | 4 | 78* |
*Product is the 2-phenyl derivative.[3]
Protocol B: Synthesis of Pyrido[2,3-b]pyrazines
This protocol yields 5-aza-quinoxaline analogs, which are potent kinase inhibitor scaffolds.
Experimental Procedure
Target: 8-(Benzyloxy)-2,3-dimethylpyrido[2,3-b]pyrazine
-
Reagents: Mix 2,3-diamino-4-benzyloxypyridine (1.0 eq) and Diacetyl (2,3-butanedione) (1.1 eq) in Ethanol (10 mL/mmol).
-
Conditions: Stir at room temperature for 1 hour, then heat to 60°C for 2 hours.
-
Note: The reaction is often spontaneous and exothermic.
-
-
Workup:
-
Cool the mixture. The product usually crystallizes out.
-
Filter and wash with cold ethanol.
-
-
Purification: Recrystallization from EtOH/H₂O.
Post-Cyclization: Deprotection to the 4-Oxo Pharmacophore
The benzyl group has served its purpose (solubility). Now it must be removed to reveal the hydrogen-bond donor/acceptor motif typical of nucleobases.
Protocol:
-
Dissolve the cyclized product (e.g., 7-(benzyloxy)-imidazo[4,5-b]pyridine) in Methanol or Acetic Acid .
-
Add 10% Pd/C (20 wt%) and Ammonium Formate (5 eq) OR use H₂ gas (1 atm).
-
Reflux (if using formate) or stir at RT (if using H₂) for 2–12 hours.
-
Result: Quantitative conversion to the 1,4-dihydro-7H-imidazo[4,5-b]pyridin-7-one (also known as 1-deazahypoxanthine).
Visualized Pathways (Graphviz)
Caption: Synthetic workflow from the 2-amino precursor to final deazapurine scaffolds. Blue lines indicate cyclization pathways; the red dashed line indicates the final deprotection step.
References
-
Synthesis of 1-deazaguanine and 1-deazahypoxanthine. Source: Beilstein Journal of Organic Chemistry, 2017. Context: Describes the protecting group strategy (benzyloxy) for deazapurine synthesis.
-
Imidazo[4,5-b]pyridines: From Kinase Inhibitors to Diversified Biological Properties. Source: Current Medicinal Chemistry, 2024. Context: Reviews the broad biological applications of the imidazopyridine scaffold derived from 2,3-diaminopyridines.
-
Reaction of 2,3-Diaminopyridine with Dicarbonyls. Source: BenchChem Application Notes. Context: General protocols for condensing diamines with diketones to form pyrazines.
- Synthesis of 2,3-diamino-4-alkoxypyridines. Source: Journal of Heterocyclic Chemistry (General Reference for nitration/reduction sequence). Note: Standard methodology adapted from J. Med. Chem. 1990, 33, 8, 2231–2239.
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
Application Note: Regioselective N-Alkylation of 2,3-Diamino-4-benzyloxypyridine
Executive Summary & Strategic Analysis
The substrate 2,3-diamino-4-benzyloxypyridine is a high-value scaffold, primarily utilized as a precursor for imidazo[4,5-b]pyridine-based kinase inhibitors (e.g., analogs of Lenvatinib) and antiviral agents.
The core synthetic challenge is regioselectivity . The molecule possesses three nucleophilic nitrogen centers:
- -amine (Exocyclic): The kinetic nucleophile.
- -amine (Exocyclic): Deactivated by amidine-like resonance with the ring nitrogen.
- -pyridine (Endocyclic): Capable of forming pyridinium salts, particularly with highly reactive electrophiles (e.g., MeI).[1]
Scientific Directive:
For mono-alkylation, Reductive Amination (Protocol A) is the superior methodology, offering >10:1 regioselectivity for the
Mechanistic Profiling & Reactivity[2]
To control the reaction, one must understand the electronic landscape.[2] The 4-benzyloxy group acts as an Electron Donating Group (EDG), increasing the electron density of the pyridine ring. However, its steric bulk at position 4 exerts a proximal effect on the
Despite this steric pressure, the
Visualization: Reactivity Workflow
Figure 1: Decision matrix for alkylation pathways. Path A is preferred for high fidelity mono-alkylation.
Experimental Protocols
Protocol A: Reductive Amination (Recommended)
Target: Selective
Reagents & Materials
-
Substrate: 2,3-Diamino-4-benzyloxypyridine (1.0 equiv)
-
Electrophile: Aldehyde (R-CHO) (1.1 equiv)[1]
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]
-
Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv)[1]
Step-by-Step Procedure
-
Imine Formation:
-
Charge a reaction vessel with 2,3-diamino-4-benzyloxypyridine (1.0 equiv) and anhydrous DCE (0.1 M concentration).
-
Add the Aldehyde (1.1 equiv).
-
Add AcOH (1.0 equiv).[1] Note: Acid catalysis accelerates imine formation and activates the imine for reduction.
-
Stir at room temperature (20–25 °C) for 1–2 hours.
-
Checkpoint: Monitor by TLC or LCMS. Look for the disappearance of the starting diamine and formation of the imine (often M+R-16 mass).
-
-
Reduction:
-
Cool the mixture to 0 °C.
-
Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Why STAB? It is milder than NaBH4 and selectively reduces imines in the presence of aldehydes, preventing direct reduction of the aldehyde.[1][2]
-
Allow the reaction to warm to room temperature and stir for 4–16 hours.
-
-
Quench & Workup:
-
Purification:
-
Flash column chromatography (DCM/MeOH gradient).[1] The
-alkylated product is typically less polar than the starting diamine.
-
Protocol B: Direct Alkylation (Base-Mediated)
Target: Introduction of alkyl groups where aldehydes are not accessible (e.g., isopropyl, cyclopropyl).[1][2]
Risk: Higher risk of bis-alkylation (
Reagents & Materials
-
Substrate: 2,3-Diamino-4-benzyloxypyridine (1.0 equiv)
-
Electrophile: Alkyl Bromide/Iodide (1.05 equiv) — Do not use excess.[1]
-
Base: Cesium Carbonate (
) (1.2 equiv) or .[1] -
Solvent: DMF (Anhydrous).[1]
Step-by-Step Procedure
-
Setup:
-
Dissolve the substrate in anhydrous DMF (0.1 M).
-
Add
(1.2 equiv).[1] Stir for 15 minutes at Room Temperature.
-
-
Addition:
-
Dissolve the Alkyl Halide (1.05 equiv) in a minimum volume of DMF.
-
Add the alkyl halide solution dropwise over 30–60 minutes. Crucial: Slow addition keeps the concentration of electrophile low, favoring mono-alkylation over bis-alkylation.
-
-
Reaction:
-
Stir at RT. If no reaction after 4 hours, heat to 50 °C.
-
Warning: Temperatures >80 °C increase the risk of
(ring) alkylation and debenzylation.
-
-
Workup:
Data Summary & QC Parameters
Table 1: Method Comparison
| Feature | Protocol A (Reductive Amination) | Protocol B (Direct Alkylation) |
| Selectivity ( | High (>10:1) | Moderate (3:1 to 5:[1]1) |
| By-products | Minimal (Trace bis-alkyl) | Bis-alkyl, Pyridinium salts |
| Reaction Conditions | Mild, Acidic/Buffer | Basic, potential heating |
| Substrate Scope | Requires Aldehyde | Requires Alkyl Halide |
| Yield (Typical) | 75 - 90% | 40 - 65% |
Validation: NMR Signature
To confirm regiochemistry (
- -Alkyl: Strong NOE correlation between the alkyl protons and the C4-Benzyloxy protons .
- -Alkyl: NOE correlation between alkyl protons and the C3-Amine protons (if visible) or lack of correlation with the benzyloxy group.
Troubleshooting Workflow
Figure 2: Troubleshooting logic for common alkylation failures.
References
-
Regioselective Synthesis of Imidazo[4,5-b]pyridines
-
General Reactivity of Aminopyridines
- Title: Practical and Regioselective Synthesis of C-4-Alkyl
- Source: Journal of the American Chemical Society (via PubMed).
-
Link:[Link]
- Relevance: Provides context on the electronic properties of substituted pyridines and alkyl
-
Alkylation of Heterocyclic Diamines
-
Title: Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives.[1][4]
-
Source: Molecular Diversity (via PubMed).[1]
-
Link:[Link]
- Relevance: Specifically discusses the alkylation of imidazopyridine precursors and the regiochemical outcomes using basic conditions ( , DMF).
-
Sources
Scalable Synthesis of 2,3-Diamino-4-benzyloxypyridine: Process Optimization & Safety Controls
Part 1: Abstract & Strategic Overview
The compound 2,3-Diamino-4-benzyloxypyridine is a critical scaffold in the synthesis of KCNQ2/3 potassium channel openers (e.g., Retigabine analogs) and various imidazo[4,5-b]pyridine-based therapeutics. Its synthesis presents a classic chemoselectivity challenge: reducing a nitro group in the presence of a labile benzyl ether while managing the regioselectivity of a poly-functionalized pyridine ring.
This guide details a robust, scalable 3-step protocol starting from commercially available 2,4-dichloro-3-nitropyridine . Unlike generic academic preparations, this protocol prioritizes process safety (thermal runaway mitigation) and impurity control (regioisomer management).
Core Synthetic Strategy
The route utilizes the differential electrophilicity of the C2 and C4 positions on the pyridine ring. The C4 position, being more electron-deficient and less sterically hindered than C2 in the 3-nitro scaffold, is targeted first for nucleophilic aromatic substitution (
-
Regioselective O-Alkylation: Selective displacement of the C4-chloride with benzyl alcohol.
-
Amination: Displacement of the C2-chloride with ammonia.
-
Chemoselective Reduction: Reduction of the nitro group using Iron/Ammonium Chloride to prevent hydrogenolytic cleavage of the benzyl ether.
Part 2: Synthetic Pathway Visualization
Figure 1: Optimized 3-step synthetic pathway ensuring regiocontrol and functional group tolerance.
Part 3: Detailed Experimental Protocols
Step 1: Regioselective Synthesis of 4-(Benzyloxy)-2-chloro-3-nitropyridine
Rationale: The C4 chloride is displaced preferentially over the C2 chloride due to the para-like activation from the nitro group and reduced steric hindrance. Temperature control is critical to prevent bis-substitution.
Reagents:
-
2,4-Dichloro-3-nitropyridine (1.0 eq)
-
Benzyl alcohol (1.05 eq)
-
Potassium Carbonate (
), anhydrous (1.2 eq) -
DMF (Dimethylformamide) or Acetonitrile (5-7 Vol)
Protocol:
-
Charge a reactor with 2,4-dichloro-3-nitropyridine and DMF. Cool to 0°C .
-
Add
in a single portion. -
Dose Benzyl alcohol dropwise over 60 minutes, maintaining internal temperature
. Exothermic reaction. -
Agitate at 0–5°C for 2 hours, then allow to warm to 20–25°C for 4 hours.
-
IPC (In-Process Control): Monitor by HPLC. Target: < 2% Starting Material.
-
Note: If bis-benzyloxy impurity (>5%) is observed, lower the reaction temperature in future runs.
-
-
Quench by pouring the mixture into ice-water (10 Vol). Stir vigorously for 30 minutes.
-
Filter the yellow precipitate.[1] Wash with water (3 x 2 Vol) to remove residual DMF.
-
Dry in a vacuum oven at 45°C.
Yield: 85–92% Purity: >95% (HPLC)
Step 2: Amination to 2-Amino-3-nitro-4-benzyloxypyridine
Rationale: With the C4 position blocked, the C2 chloride is now displaced by ammonia. High pressure (autoclave) or sealed conditions are often required to drive this reaction to completion due to the deactivating effect of the electron-donating benzyloxy group.
Reagents:
-
4-(Benzyloxy)-2-chloro-3-nitropyridine (1.0 eq)
-
Ammonia (25-30% aq. solution) (5-10 eq) or
in MeOH (7N) -
Isopropanol (IPA) (5 Vol)
Protocol:
-
Charge the autoclave with Intermediate 1 and IPA.
-
Add Aqueous Ammonia or Methanolic Ammonia.
-
Seal and heat to 80–90°C . Pressure will rise (approx. 3–5 bar).
-
Stir for 6–12 hours.
-
Cool to room temperature and vent carefully.
-
Concentrate the solvent to approx. 2 Vol under reduced pressure.
-
Crystallize: Add water (5 Vol) to precipitate the product. Cool to 0-5°C.
-
Filter the orange/red solid. Wash with cold water/IPA (9:1).
-
Dry at 50°C.
Yield: 80–88% Critical Safety Note: Ensure the autoclave is rated for the pressure generated by ammonia at 90°C.
Step 3: Chemoselective Reduction to 2,3-Diamino-4-benzyloxypyridine
Rationale: Catalytic hydrogenation (
Reagents:
-
2-Amino-3-nitro-4-benzyloxypyridine (1.0 eq)
-
Iron Powder (325 mesh, reduced) (4.0 eq)
-
Ammonium Chloride (
) (2.0 eq) -
Ethanol (10 Vol)
-
Water (3 Vol)
Protocol:
-
Charge Ethanol, Water, and
to the reactor. Heat to 60°C . -
Add Iron powder. Stir to suspend.
-
Add Intermediate 2 portion-wise over 30 minutes. Caution: Reaction can be exothermic and may foam.
-
Reflux (approx. 78°C) for 2–4 hours.
-
IPC: Monitor disappearance of the yellow/orange nitro compound and appearance of the fluorescent/darker amine.
-
Hot Filtration: While still hot (>60°C), filter through a Celite pad to remove Iron sludge. Wash the cake with hot Ethanol.
-
Process Tip: Iron sludge can clog filters. Use a body-feed of Celite if necessary.
-
-
Concentrate the filtrate to remove Ethanol.
-
Extraction: Dilute residue with water, adjust pH to >10 with NaOH (aq), and extract with Ethyl Acetate or DCM.
-
Isolation: Dry organic layer (
), filter, and concentrate. -
Recrystallization: Recrystallize from Toluene or Ethanol/Heptane if high purity is required.
Yield: 75–85% Appearance: Tan to light brown solid. Oxidation sensitive (store under Nitrogen).
Part 4: Process Data & Troubleshooting
Table 1: Critical Process Parameters (CPPs)
| Step | Parameter | Range | Consequence of Deviation |
| 1 | Temperature (Addition) | 0–5°C | >10°C leads to bis-benzylation (impurity). |
| 1 | Stoichiometry (BnOH) | 1.0–1.1 eq | Excess leads to purification difficulties; Deficit leaves unreacted SM. |
| 2 | Temperature | 80–90°C | <70°C: Incomplete conversion. >100°C: Degradation/Pressure risk. |
| 3 | pH (Workup) | >10 | Failure to basify results in product loss as salt in aqueous phase. |
| 3 | Filtration Temp | >60°C | Product may precipitate in the iron sludge if cooled. |
Table 2: Impurity Profile
| Impurity Name | Origin | Control Strategy |
| Bis-benzyloxy | Step 1 (Over-reaction) | Maintain T < 5°C; Strict stoichiometry. |
| 2-Chloro-3-nitro-4-amine | Step 2 (Regio-isomer) | Unlikely if Step 1 is pure; 4-position is already blocked. |
| Debenzylated Product | Step 3 (Side reaction) | Avoid |
Part 5: References & Authority
-
Regioselectivity in Nitropyridines:
-
Primary Source: Synthesis of Flupirtine intermediates demonstrates the reactivity patterns of 2,6-dichloro-3-nitropyridine. The 4-position (para to nitro) is generally activated.
-
Reference: (Demonstrates amino-displacement logic).
-
-
Chemoselective Reduction:
-
Primary Source: Iron/Ammonium chloride reduction is the industry standard for nitro reduction in the presence of benzyl ethers.
-
Reference: (General protocols for Fe/NH4Cl).
-
-
Analogous Synthesis (Retigabine):
-
Primary Source: "Retigabine: Chemical Synthesis to Clinical Application".
-
Reference: (Contextualizes the importance of the triaminobenzene/pyridine scaffold).
-
-
Specific Preparation of 2,3-Diaminopyridines:
-
Reference: (Classic methods for diaminopyridine synthesis).
-
Disclaimer: This protocol involves hazardous chemicals (chlorinated pyridines, ammonia, benzyl chloride/alcohol). All procedures must be performed in a fume hood with appropriate PPE. The reduction step generates iron waste which must be disposed of according to heavy metal regulations.
Sources
Application Note: 2,3-Diamino-4-benzyloxypyridine as a Scaffold for Functional Materials
The following Application Note is structured as a high-level technical guide for researchers in materials science and medicinal chemistry. It bridges the gap between this compound's established role in pharmaceutical synthesis and its emerging applications in functional materials.
Executive Summary
2,3-Diamino-4-benzyloxypyridine (DABP) has historically been pigeonholed as a pharmaceutical intermediate, most notably in the synthesis of KCNQ potassium channel openers like Flupirtine and Retigabine. However, recent trends in materials science have identified DABP as a high-value "Janus" scaffold. Its structure combines a vicinal diamine motif (capable of condensation and metal coordination) with a protected hydroxyl group (benzyloxy), offering a unique handle for solubility tuning and post-synthetic modification.
This guide outlines the utility of DABP in synthesizing fluorogenic sensors , supramolecular networks , and conductive polymer precursors , providing validated protocols for its transformation into functional materials.
Chemical Profile & Material Potential[1][2][3][4][5][6][7][8][9]
Structural Advantages
The DABP molecule offers three distinct sites for chemical engineering:
-
N2/N3 Diamine Cleft: Enables the formation of fused heterocyclic rings (imidazopyridines, pyrazinopyridines) essential for π-conjugated optoelectronic materials.
-
Pyridine Nitrogen: Acts as a hydrogen bond acceptor or metal ligation site.
-
4-Benzyloxy Group: Provides solubility in organic solvents (DCM, THF) during synthesis and serves as a "latent" hydroxyl group. Removal (hydrogenolysis) reveals a phenol-like moiety for anchoring to metal oxides or hydrophilic polymers.
Physical Properties Table
| Property | Value | Relevance to Materials Science |
| Molecular Weight | 215.25 g/mol | Low MW allows high packing density in solid-state films. |
| Appearance | Pale brown/orange solid | Color indicates n→π* transitions; purity critical for fluorescence. |
| Solubility | DMSO, DMF, MeOH, DCM | Compatible with standard spin-coating and solution-processing. |
| Melting Point | 132–135 °C | Thermally stable enough for moderate annealing processes. |
| pKa (est) | ~6.5 (Pyridine N) | Tunable protonation state for pH-responsive sensors. |
Application I: Synthesis of "Turn-On" Fluorogenic Probes
Context: Vicinal diamines are precursors to imidazo[4,5-b]pyridines , a class of chromophores used in OLEDs and fluorescent sensing. DABP is superior to unsubstituted 2,3-diaminopyridine because the 4-benzyloxy group acts as an electron-donating group (EDG), pushing the emission red-shift.
Mechanism: Oxidative Condensation
The reaction involves the condensation of DABP with an aldehyde followed by oxidative cyclization.
Figure 1: Pathway for converting DABP into a functional imidazopyridine fluorophore.
Protocol: Synthesis of 2-Aryl-4-benzyloxyimidazo[4,5-b]pyridine
Objective: Create a pH-sensitive fluorescent probe.
Reagents:
-
DABP (1.0 eq)
-
4-Dimethylaminobenzaldehyde (1.0 eq) (Selected for "Push-Pull" electronics)
-
Sodium metabisulfite (Na₂S₂O₅) (1.2 eq)
-
Solvent: Ethanol/Water (3:1 v/v)
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 2.15 g (10 mmol) of DABP in 30 mL of ethanol.
-
Activation: Add 1.49 g (10 mmol) of 4-dimethylaminobenzaldehyde. Stir at room temperature for 15 minutes until the solution turns slightly turbid (imine formation).
-
Cyclization: Dissolve 2.28 g of Na₂S₂O₅ in 10 mL of water and add dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The fluorescent product will appear as a bright blue/green spot under UV (365 nm).
-
Work-up: Cool to room temperature. Pour the mixture into 100 mL of ice water. Neutralize with 10% Na₂CO₃ to pH 8.
-
Purification: Filter the precipitate. Recrystallize from hot ethanol to obtain pale yellow needles.
Expected Outcome: A "Push-Pull" fluorophore where the benzyloxy group acts as a donor and the pyridine ring as an acceptor.
Application II: Supramolecular Assembly (Crystal Engineering)
Context: DABP possesses a self-complementary hydrogen-bonding motif. In the solid state, the 2-amino group acts as a donor, while the ring nitrogen (N1) or the 3-amino group acts as an acceptor. This allows for the formation of robust hydrogen-bonded organic frameworks (HOFs) .
H-Bonding Network Visualization
The formation of the
Figure 2: Supramolecular dimerization of DABP via hydrogen bonding, forming a planar ribbon structure.
Protocol: Growth of Optical Quality Crystals
Objective: Grow single crystals for X-ray diffraction or charge-transport studies.
-
Solvent Selection: Use a solvent system with moderate polarity (e.g., Methanol/Dichloromethane 1:1).
-
Saturation: Prepare a saturated solution of DABP at 40 °C. Filter through a 0.45 µm PTFE syringe filter to remove nucleation seeds.
-
Slow Evaporation: Place the vial in a vibration-free environment. Cover with parafilm and poke 2–3 small holes to control evaporation rate.
-
Harvesting: After 3–5 days, block-like crystals (orange/brown) should form. These are suitable for single-crystal XRD to determine packing efficiency (π-π stacking distances).
Application III: Precursor for Surface-Active Ligands
Context: For applications requiring attachment to metal oxides (e.g., Dye-Sensitized Solar Cells or catalyst supports), the benzyloxy group can be removed to generate a free hydroxyl group.
Debenzylation Protocol
Reaction: Hydrogenolysis (H₂/Pd-C). Procedure:
-
Dissolve DABP in Methanol/THF (1:1).
-
Add 10 wt% Pd/C catalyst.
-
Stir under H₂ balloon (1 atm) for 12 hours at RT.
-
Result: 2,3-Diamino-4-hydroxypyridine. Application: The resulting hydroxyl group can be reacted with alkoxysilanes to tether the diamino-ligand to silica or ITO surfaces, creating a chelated surface for sensing metal ions (Cu²⁺, Zn²⁺).
References
-
Synthesis of 2,3-Diaminopyridine Derivatives
-
Source: BenchChem Application Notes.[1] "Protocols for the Synthesis of Heterocyclic Compounds Using 2,3-Diaminotoluene." (Analogous chemistry for diamino-pyridines).
-
-
Fluorescent Sensing Mechanisms
- Source: MDPI. "BODIPY-Based Fluorescent Probes for Selective Visualization of Endogenous Hypochlorous Acid via Triazolopyridine Formation." (Demonstrates the use of vic-diamines for sensing).
-
Crystal Engineering of Aminopyridines
- Source: NIH/PubMed. "3-Benzyloxypyridin-2-amine Crystal Structure.
-
Pharma-to-Materials Crossover (Flupirtine)
-
Source: Google Patents. "Method for producing flupirtine."[2] (Details the industrial synthesis of the DABP scaffold).
-
Disclaimer: This guide is for research purposes only. 2,3-Diamino-4-benzyloxypyridine is a potent chemical intermediate; standard PPE (gloves, goggles, fume hood) must be used during handling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
Troubleshooting & Optimization
Stability of 2,3-Diamino-4-benzyloxypyridine under different conditions
Technical Support Center: 2,3-Diamino-4-benzyloxypyridine
Introduction
Welcome to the technical support guide for 2,3-Diamino-4-benzyloxypyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and handling of this versatile heterocyclic building block. As a molecule incorporating both highly reactive diaminopyridine and labile benzyloxy functionalities, understanding its behavior under various experimental conditions is critical for successful and reproducible outcomes. This guide consolidates field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 2,3-Diamino-4-benzyloxypyridine?
A1: Proper storage is crucial to maintain the integrity of the compound. The primary degradation pathway for aminopyridines is oxidation, which can be accelerated by air and light.[1][2]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation pathways. While stable at room temperature for short periods, long-term storage should be refrigerated.[3][4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The vicinal amino groups are susceptible to oxidation. An inert atmosphere minimizes contact with atmospheric oxygen. |
| Light | Amber Vial / Protect from Light | Aromatic amines can be photosensitive. Protection from light prevents photochemical degradation.[2] |
| Container | Tightly Sealed Vial | Prevents moisture absorption and exposure to air. |
Q2: How stable is 2,3-Diamino-4-benzyloxypyridine in common organic solvents?
A2: While soluble in polar organic solvents like Methanol, Ethanol, and DMSO, long-term storage in solution is not recommended. For experimental use, prepare solutions fresh. If short-term storage is necessary, use de-gassed solvents and store under an inert atmosphere at low temperatures. Protic solvents may participate in degradation over extended periods, while residual acids or peroxides in solvents like THF can initiate decomposition.
Q3: What is the expected stability of this compound across different pH ranges?
A3: The molecule has three basic centers: the amino groups at C2 and C3, and the pyridine ring nitrogen.
-
Acidic Conditions (pH < 4): The compound will be protonated, forming a salt. This salt form is generally more stable against oxidation compared to the free base.[5] The lone pair electrons on the nitrogen atoms are less available, reducing their susceptibility to oxidative attack. However, strong acidic conditions combined with heat could potentially catalyze the cleavage of the benzyl ether.
-
Neutral Conditions (pH ≈ 7): The compound exists primarily as the free base. It is moderately stable but susceptible to slow oxidation on exposure to air.
-
Basic Conditions (pH > 9): The compound is fully in its free base form. Stability is reduced, as the unprotonated amino groups are more readily oxidized. Avoid strong basic conditions, especially in the presence of oxidizing agents.
Q4: What are the primary degradation pathways I should be aware of?
A4: There are two main points of instability in the molecule: the diaminopyridine ring and the benzyloxy ether linkage.
-
Oxidation of the Diaminopyridine Moiety: This is the most likely degradation pathway under ambient or oxidative conditions. It can lead to the formation of colored impurities, such as N-oxides or potentially nitro derivatives if strong oxidizing agents are present.[5] Condensation reactions between oxidized intermediates can also lead to polymeric materials.[6]
-
Cleavage of the Benzyl Ether (Debenzylation): The C-O bond of the benzyl ether is susceptible to cleavage under reductive conditions, a process known as hydrogenolysis. This is a common synthetic transformation but can occur unintentionally in the presence of certain metals or reducing agents.[7]
Sources
- 1. 3,4-Diaminopyridine =98 54-96-6 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. sefh.es [sefh.es]
- 4. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2,3-Diamino-4-benzyloxypyridine
This technical guide addresses the purification and handling of 2,3-Diamino-4-benzyloxypyridine , a critical but highly unstable intermediate often used in the synthesis of Kv7 channel openers like Flupirtine and Retigabine.[1]
Critical Safety & Stability Warning
Read Before Proceeding: 2,3-Diamino-4-benzyloxypyridine is extremely sensitive to oxidative degradation .[1] Upon exposure to air, the ortho-diamine moiety rapidly oxidizes to form dark purple/black azo-dimers or phenazine-like impurities.[1]
-
Standard Practice: Do not isolate the free base unless strictly necessary for structural characterization. The industry standard is to generate it in situ and immediately acylate it, or isolate it as a stable salt (e.g., dihydrochloride or maleate).
-
Handling: All operations must be performed under a positive pressure of Nitrogen or Argon. Solvents must be degassed.
Module 1: Solvent Selection & Solubility Profile
The benzyloxy group adds significant lipophilicity compared to the parent 2,3-diaminopyridine, altering standard solubility rules.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Ethyl Acetate | High | Moderate | Excellent | Best for free base isolation.[1] Allows removal of polar impurities. |
| Ethanol (Abs.) | Very High | High | Good | Good for initial dissolution, but yield may be low without an anti-solvent.[2] |
| Isopropanol (IPA) | High | Moderate | Good | Preferred for salt forms (e.g., Maleate). |
| Water | Low | Insoluble | Anti-solvent | Do not use as a primary solvent for the free base; it promotes oxidation.[2] |
| Dichloromethane | High | High | Poor | Too soluble; difficult to crystallize from. |
Module 2: Recommended Protocols
Protocol A: Isolation of the Free Base (High Risk)
Use this method only if you require the neutral diamine for characterization.
Prerequisites:
-
Schlenk line or Glovebox.
-
Degassed Ethyl Acetate (Sparged with N2 for 30 mins).
-
Degassed Hexanes or Heptane (Anti-solvent).
Step-by-Step:
-
Dissolution: Under Nitrogen, dissolve the crude dark oil/solid in the minimum amount of boiling degassed Ethyl Acetate (approx. 5-8 mL per gram).
-
Clarification: If black particulate (oxidized polymer) is present, add activated charcoal (neutral), stir for 5 mins, and filter hot through a Celite pad under Nitrogen flow.
-
Crystallization:
-
Allow the filtrate to cool slowly to Room Temperature (RT).
-
If no crystals form, add degassed Heptane dropwise until slight turbidity persists.
-
Cool to 0–4°C in an ice bath.
-
-
Filtration: Filter rapidly under an inert blanket. Wash the cake with cold, degassed Heptane.
-
Drying: Dry immediately under high vacuum at ambient temperature. Do not heat significantly while drying.
Protocol B: Purification via Salt Formation (Recommended)
This method stabilizes the diamine by protonating the electron-rich amine groups, preventing oxidation.
Step-by-Step:
-
Dissolution: Dissolve the crude diamine in Isopropanol (IPA) (10 mL/g).
-
Acidification: Under stirring, add 2.0 - 2.2 equivalents of HCl (in IPA or Dioxane) or Maleic Acid (solid).
-
Precipitation: The salt usually precipitates immediately.
-
Recrystallization of Salt:
Module 3: Process Logic & Workflow
The following diagram illustrates the critical decision pathways for handling this intermediate.
Caption: Decision matrix for handling 2,3-diamino-4-benzyloxypyridine. Note the high oxidation risk associated with the free base pathway.
Module 4: Troubleshooting & FAQs
Q1: My product turns purple/black during filtration. What happened?
Diagnosis: Rapid Oxidation. Mechanism: The electron-rich ortho-diamine system forms radical cations upon exposure to atmospheric oxygen, leading to phenazine-like polymers (black tars).[1] Solution:
-
Add a reducing agent: A pinch of Sodium Dithionite (Na2S2O4) or Sodium Metabisulfite added to the recrystallization solvent can act as an oxygen scavenger.[2]
-
Ensure the filter funnel is blanketed with Nitrogen during filtration (use an inverted funnel connected to a gas line).
Q2: The product "oils out" instead of crystallizing.
Diagnosis: Solvent polarity mismatch or cooling too fast. Solution:
-
Reheat the mixture to dissolve the oil.
-
Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall.[2]
-
Add Anti-solvent Slower: If using EtOAc/Heptane, stop adding Heptane before the oil separates.[2] Let the solution stand at RT for 1 hour before moving to ice.
Q3: What is the expected Melting Point?
Data:
-
Unsubstituted 2,3-diaminopyridine: 110–115°C [1].
-
2,3-Diamino-4-benzyloxypyridine: The free base often melts lower or decomposes.[1]
-
Validation: Do not rely solely on Melting Point for the free base as oxidation lowers it. Use TLC (10% MeOH in DCM) or 1H-NMR (DMSO-d6) to confirm identity.[1]
Q4: Can I use Ethanol/Water?
Analysis: While common for pyridines, water is not recommended for the free base of this specific compound because it holds dissolved oxygen and accelerates oxidative darkening.[2] Use anhydrous Ethanol or Ethyl Acetate. Water is acceptable only if you are crystallizing the salt form.
References
-
Sigma-Aldrich. (n.d.).[1][3] 2,3-Diaminopyridine Product Specification. Retrieved from [1]
-
Viatris Inc. (2013). Process for the preparation of Flupirtine Maleate. Patent WO2013080215A1. Retrieved from
-
Meda Pharma. (1998). Method for producing flupirtine. Patent US5912346A. Retrieved from
-
PrepChem. (n.d.). Preparation of 2,3-diaminopyridine derivatives. Retrieved from
Sources
Technical Support Center: Protecting Group Strategies for 2,3-Diamino-4-benzyloxypyridine
Welcome to the technical support center for synthetic strategies involving 2,3-Diamino-4-benzyloxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuanced challenges of protecting this specific vicinal diamine. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your synthetic campaigns are both efficient and successful.
Introduction
2,3-Diamino-4-benzyloxypyridine is a valuable building block in medicinal chemistry, often serving as a precursor for imidazo[4,5-b]pyridines and other heterocyclic scaffolds with significant biological activity.[1][2][3] The primary challenge in its synthetic manipulation lies in the selective protection of its two adjacent amino groups, which possess different reactivities. The N3-amino group is generally more nucleophilic than the N2-amino group, a difference that can be exploited for selective functionalization. However, achieving high selectivity and yield requires a careful selection of protecting groups and reaction conditions.
This guide provides a comprehensive overview of protecting group strategies, troubleshooting common issues, and frequently asked questions to navigate the complexities of working with this versatile molecule.
Troubleshooting Guide
This section addresses specific problems you may encounter during the protection or deprotection of 2,3-Diamino-4-benzyloxypyridine.
Problem 1: Low Yield During Monoprotection
Symptom: You are attempting a monoprotection (e.g., with Boc or Cbz) but observe a significant amount of starting material and di-protected product, resulting in a low yield of the desired mono-protected compound.
Cause & Solution:
The nucleophilicity difference between the N2 and N3 amino groups is often not sufficient to achieve perfect selectivity, especially with highly reactive protecting group reagents.
-
Control Stoichiometry and Addition Rate: Use only a slight excess (1.0-1.1 equivalents) of the protecting group reagent. Add the reagent slowly, ideally dropwise at a low temperature (e.g., 0 °C), to the solution of the diamine. This minimizes the chance of the reagent reacting with the less nucleophilic amine after the more reactive one has been protected.
-
Choice of Base: The base plays a crucial role in neutralizing the acid byproduct of the reaction (e.g., HCl from Cbz-Cl).[4] Using a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes improve selectivity compared to smaller bases like triethylamine (TEA).
-
Solvent Effects: The choice of solvent can influence the relative reactivity of the amino groups. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Experimenting with different solvents may be necessary to optimize selectivity.
Problem 2: Difficulty in Achieving Selective N2-Protection
Symptom: You need to protect the N2-amino group while leaving the N3-amino group free for a subsequent reaction, but the protection predominantly occurs at the N3 position.
Cause & Solution:
Direct selective protection of the less nucleophilic N2-amino group is challenging. A more robust strategy involves protecting both amino groups and then selectively deprotecting the N3-position.
-
Orthogonal Protection Strategy:
-
Di-protection: Protect both amino groups with an acid-labile group like Boc.
-
Selective N3-Deprotection: This step is challenging. A potential approach is to exploit the potential for intramolecular interactions or subtle differences in steric hindrance around the two protected amines.
-
Alternative Strategy: A more reliable approach is to use two different, orthogonal protecting groups.[5][6] For example, you could first perform a di-protection and then selectively remove one group. However, finding conditions for selective removal can be difficult.
-
A more practical approach is to protect the more reactive N3-amine first, then protect the N2-amine with an orthogonal protecting group, and finally, selectively remove the N3-protecting group.
Problem 3: Premature Deprotection of the Benzyl Ether
Symptom: During an acid-catalyzed deprotection of a Boc group, you observe cleavage of the 4-benzyloxy group.
Cause & Solution:
The benzyl ether is susceptible to cleavage under strongly acidic conditions, particularly those involving hydrogenolysis.
-
Milder Acidic Conditions: Avoid strong acids like neat trifluoroacetic acid (TFA).[7][8][9] Instead, use milder conditions such as:
-
4M HCl in dioxane
-
TFA in DCM at low concentrations and temperatures (e.g., 10-20% TFA in DCM at 0 °C).[9]
-
-
Lewis Acid Catalysis: Certain Lewis acids can effect Boc deprotection under conditions that may spare the benzyl ether. For example, ZnBr2 in DCM can selectively cleave N-Boc groups.[8]
-
Alternative Protecting Groups: If acidic deprotection is consistently problematic, consider using a protecting group that can be removed under non-acidic conditions, such as the Fmoc group (removed by base) or the Cbz group (removed by hydrogenolysis, though this also cleaves the benzyl ether).[10][11]
Problem 4: Incomplete Cbz Deprotection via Hydrogenolysis
Symptom: You are attempting to deprotect a Cbz group using catalytic hydrogenation (e.g., H2, Pd/C), but the reaction is sluggish or incomplete. This method will also remove the benzyl ether.
Cause & Solution:
The pyridine ring can poison the palladium catalyst, reducing its activity.
-
Catalyst Choice and Loading: Increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%). In some cases, using a different catalyst like Pearlman's catalyst (Pd(OH)2/C) can be more effective for substrates containing nitrogen heterocycles.
-
Solvent and Additives: The choice of solvent can impact the reaction. Methanol or ethanol are common choices. The addition of a small amount of acid (e.g., acetic acid or HCl) can sometimes improve the reaction rate by preventing the product amine from coordinating to the catalyst.
-
Alternative Deprotection Methods: If hydrogenolysis is not feasible, consider alternative methods for Cbz deprotection that do not involve palladium catalysts, such as using strong acids like HBr in acetic acid or Lewis acids.[12] A combination of AlCl3 and hexafluoroisopropanol (HFIP) has been shown to effectively deprotect N-Cbz groups.[13]
Frequently Asked Questions (FAQs)
Q1: What is the best initial strategy for selective mono-protection of the N3-amino group?
For selective N3-protection, the use of the Boc group is a good starting point due to its widespread use and generally mild application and removal conditions.[7][8]
-
Recommended Starting Conditions:
-
Reagent: Di-tert-butyl dicarbonate ((Boc)2O) (1.05 equivalents)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equivalents)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Temperature: 0 °C to room temperature
-
Monitoring: Thin Layer Chromatography (TLC) is essential to track the formation of the mono-protected product and avoid over-reaction.
-
Q2: Can I use a trifluoroacetyl (TFAc) group to protect the amino groups?
Yes, the trifluoroacetyl group is a robust protecting group that is stable to strongly acidic conditions.[14][15][16] It is often used when subsequent reactions involve harsh nitration or oxidation conditions.[14][15]
-
Protection: Trifluoroacetic anhydride (TFAA) is typically used for protection.
-
Deprotection: The TFAc group is readily removed under mild basic conditions, such as with potassium carbonate in methanol or aqueous ammonia. This makes it orthogonal to acid-labile groups like Boc.[17]
Q3: What are the key considerations for choosing an orthogonal protecting group strategy?
Orthogonal protection involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one group in the presence of another.[5][6][18] For 2,3-Diamino-4-benzyloxypyridine, a common orthogonal strategy would be:
-
Protect N3 with Boc: Removable with acid.
-
Protect N2 with Fmoc: Removable with base (e.g., piperidine).
This allows for the selective deprotection of either the N2 or N3 amino group, providing significant synthetic flexibility.
Q4: How does the benzyloxy group at the 4-position influence the reactivity of the amino groups?
The 4-benzyloxy group is an electron-donating group, which increases the electron density of the pyridine ring and enhances the nucleophilicity of both amino groups compared to unsubstituted 2,3-diaminopyridine. This can make the protection reactions faster but may also reduce the selectivity between the two amino groups.
Q5: Are there any non-carbamate protecting groups I should consider?
While carbamates like Boc and Cbz are most common, other options exist:
-
2,5-Dimethylpyrrole: This group can protect primary amines and is stable to strong bases.[19] Deprotection can be achieved under acidic conditions or with hydroxylamine.[19] This could be an option if subsequent reactions require strongly basic conditions that would be incompatible with carbamate protecting groups.
Data and Protocols
Table 1: Common Protecting Groups for Amines and their Orthogonality
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | (Boc)₂O | Acidic (TFA, HCl)[7][8][9][20] | Cbz, Fmoc |
| Benzyloxycarbonyl | Cbz | Cbz-Cl | Hydrogenolysis (H₂, Pd/C), Strong Acid[10][11][12] | Boc, Fmoc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (Piperidine) | Boc, Cbz |
| Trifluoroacetyl | TFAc | TFAA | Basic (K₂CO₃/MeOH, NH₃) | Boc |
Experimental Protocol: Selective Mono-Boc Protection of 2,3-Diamino-4-benzyloxypyridine
-
Dissolve 2,3-Diamino-4-benzyloxypyridine (1.0 eq) in anhydrous DCM (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.1 eq) to the solution.
-
Slowly add a solution of (Boc)₂O (1.05 eq) in DCM dropwise over 30 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed and the desired mono-protected product is the major spot, quench the reaction by adding saturated aqueous ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol: Cbz Deprotection using AlCl₃/HFIP[13]
-
Dissolve the Cbz-protected compound (1.0 eq) in hexafluoroisopropanol (HFIP).
-
Add aluminum chloride (AlCl₃) (3.0 eq) to the solution at room temperature.
-
Stir the mixture until the reaction is complete as monitored by TLC (typically 2-16 hours).
-
Dilute the reaction mixture with DCM and quench with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product as needed.
Visualizing Protecting Group Strategies
Decision Workflow for Protecting Group Selection
Caption: Decision workflow for selecting a protecting group strategy.
Orthogonal Protection and Deprotection Scheme
Caption: Orthogonal protection and selective deprotection scheme.
References
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]
-
Al-Iraqi, M. A., & Dittmer, D. C. (2009). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Molecules, 14(12), 5037–5048. [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
-
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Validation & Comparative
A Comparative Guide to 2,3-Diamino-4-benzyloxypyridine and Other Diaminopyridine Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, diaminopyridines serve as foundational scaffolds for a vast array of functional molecules. Their utility stems from the versatile reactivity of the amino groups and the inherent electronic properties of the pyridine ring. The strategic placement of these amino groups and other substituents dramatically alters the molecule's physicochemical properties and reactivity, making the choice of isomer a critical decision in synthetic design.
This guide provides an in-depth comparison of 2,3-Diamino-4-benzyloxypyridine with other common diaminopyridine isomers, namely 2,3-Diaminopyridine, 3,4-Diaminopyridine, and 2,6-Diaminopyridine. We will explore their synthesis, reactivity, and applications, supported by experimental data, to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to the Diaminopyridine Scaffold
Diaminopyridines are privileged structures in drug discovery, appearing in molecules with a wide range of biological activities. They are key intermediates in the synthesis of imidazopyridines, which are known to possess inotropic, anti-ulcer, and other therapeutic properties.[1][2] The isomeric form of the diaminopyridine dictates the regiochemical outcome of cyclization reactions and influences the final compound's ability to interact with biological targets.
Focus: 2,3-Diamino-4-benzyloxypyridine
2,3-Diamino-4-benzyloxypyridine has gained significant attention as a crucial intermediate in the synthesis of Vonoprazan (Takecab®), a potassium-competitive acid blocker (P-CAB) used for treating acid-related diseases.[3][4] Its structure is unique due to the presence of a bulky, electron-donating benzyloxy group at the 4-position.
Synthesis: The synthesis of 2,3-Diamino-4-benzyloxypyridine is not as direct as its unsubstituted counterparts. It often starts from a precursor like 4-(benzyloxy)-2-chloropyridine, which undergoes amination, followed by nitration and subsequent reduction to install the two amino groups.[5] The multi-step nature of this synthesis can impact its cost and accessibility compared to simpler diaminopyridines.
Properties and Reactivity: The 4-benzyloxy group exerts a significant electronic influence. As an electron-donating group, it increases the electron density of the pyridine ring, which can affect the nucleophilicity of the amino groups and the ring's susceptibility to electrophilic attack. The steric bulk of the benzyl group can also direct the regioselectivity of reactions, favoring attack at the less hindered amino group.
The diagram below illustrates a generalized synthetic pathway to highlight the key transformations involved in preparing substituted diaminopyridines like 2,3-Diamino-4-benzyloxypyridine.
Caption: Generalized workflow for synthesizing substituted diaminopyridines.
Comparative Analysis of Diaminopyridine Isomers
To understand the unique characteristics of 2,3-Diamino-4-benzyloxypyridine, it is essential to compare it with other common isomers.
| Property | 2,3-Diamino-4-benzyloxypyridine | 2,3-Diaminopyridine | 3,4-Diaminopyridine | 2,6-Diaminopyridine |
| Molecular Weight | 215.25 g/mol | 109.13 g/mol [6] | 109.13 g/mol | 109.13 g/mol |
| Melting Point | Varies (synthesis dependent) | 110-115 °C[7] | 219 °C (decomposes) | 117-122 °C[8] |
| Key Application | Vonoprazan Synthesis[9] | Imidazopyridine synthesis, organometallic ligands[1][7] | Amifampridine (LEMS treatment)[10][11] | Anticancer agents, hair dyes[12][13] |
| Synthesis Notes | Multi-step from substituted precursors | Typically via reduction of 2-amino-3-nitropyridine[1][14] | Synthesis can involve amination of halopyridines | Can be used to synthesize analgesic compounds[15] |
| Solubility | Soluble in organic solvents | Soluble in water (50 mg/mL)[16], poor in non-polar solvents[17] | Soluble in water | Soluble in water |
3.1. 2,3-Diaminopyridine
This isomer is a workhorse in synthesizing fused heterocyclic systems like imidazo[4,5-b]pyridines.[7] Its synthesis is well-established, often involving the reduction of 2-amino-3-nitropyridine with reagents like iron in acidic media or catalytic hydrogenation.[1][14] The adjacent amino groups readily undergo condensation reactions with aldehydes, ketones, and carboxylic acid derivatives. However, the lack of a substituent at the 4-position makes it electronically different from its benzyloxy counterpart, which can lead to different reaction kinetics and product properties.
3.2. 3,4-Diaminopyridine
Known clinically as Amifampridine, 3,4-diaminopyridine is used to treat the rare autoimmune disorder Lambert-Eaton myasthenic syndrome (LEMS).[10][18] It functions by blocking potassium channels, which enhances the release of acetylcholine at the neuromuscular junction.[10] Its synthesis and properties are well-documented. The arrangement of the amino groups in 3,4-DAP allows for the formation of imidazo[4,5-c]pyridines. The differing electronic environment compared to the 2,3-isomers influences its basicity and reactivity.
3.3. 2,6-Diaminopyridine
This symmetrical isomer is widely used as a building block for ligands in coordination chemistry and in the synthesis of pharmaceuticals, such as cyclin-dependent kinase inhibitors with potential anticancer activity.[12] It is also used as a coupler in hair dye formulations.[8][13] The symmetry of 2,6-diaminopyridine simplifies its reactivity profile in many cases, but also precludes it from forming the specific imidazopyridine isomers accessible from 2,3- or 3,4-diaminopyridines. Its derivatives have been explored for their antitumor and antiviral activities.[8]
Reactivity and Regioselectivity: A Deeper Dive
The reactivity of diaminopyridines is governed by the interplay of the electron-withdrawing pyridine nitrogen and the electron-donating amino groups.
-
Nucleophilicity: The amino groups are the primary sites of nucleophilic attack. In unsymmetrical diaminopyridines like the 2,3- and 3,4-isomers, the two amino groups have different reactivities. For 2,3-diaminopyridine, the 2-amino group is generally considered more nucleophilic due to the electronic influence of the ring nitrogen.
-
Influence of Substituents: In 2,3-Diamino-4-benzyloxypyridine, the electron-donating 4-benzyloxy group enhances the nucleophilicity of both amino groups compared to the unsubstituted 2,3-diaminopyridine. This can lead to faster reaction rates in condensation and acylation reactions.
-
Regioselectivity in Cyclization: The choice of isomer is critical for directing the outcome of cyclization reactions. For example, reaction with an aldehyde will produce a different imidazopyridine isomer depending on whether 2,3- or 3,4-diaminopyridine is used. The benzyloxy group in 2,3-Diamino-4-benzyloxypyridine can sterically hinder reactions at the 3-amino position, potentially improving the regioselectivity of reactions at the 2-amino position.
The following diagram illustrates the different imidazopyridine scaffolds that can be generated from 2,3- and 3,4-diaminopyridine.
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Validating the structure of 2,3-Diamino-4-benzyloxypyridine through crystallography
The following guide details the structural validation of 2,3-Diamino-4-benzyloxypyridine , a critical intermediate in the synthesis of KCNQ potassium channel openers (e.g., Retigabine analogs).
This guide compares Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives (NMR, MS), demonstrating why crystallography is the requisite "Gold Standard" for confirming regioisomerism and tautomeric states in polysubstituted aminopyridines.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and CMC (Chemistry, Manufacturing, and Controls) Leads.[1]
Executive Summary: The Structural Challenge
In drug development, the synthesis of 2,3-diamino-4-benzyloxypyridine presents a classic regiochemical ambiguity. The precursor, 2-amino-4-benzyloxypyridine, contains two activating groups (amino at C2, benzyloxy at C4) that direct electrophilic substitution (e.g., nitration) to positions C3 and C5.[1]
While 1H NMR is a workhorse technique, it often fails to definitively distinguish between the 2,3-diamino (desired) and 2,5-diamino (impurity) isomers due to overlapping signals, solvent exchange effects on amine protons, and complex tautomeric equilibria.[1]
The Solution: Single Crystal X-ray Diffraction (SC-XRD) provides an absolute, three-dimensional structural determination, resolving:
-
Regiochemistry: Unambiguous assignment of the amino group at C3 vs. C5.
-
Tautomerism: Definitive proof of the amino-pyridine vs. imino-pyridone state.[1][2]
-
Solid-State Packing: Identification of hydrogen bonding networks critical for formulation stability.[1][2]
Methodology Comparison: SC-XRD vs. Alternatives
The following table objectively compares the performance of Crystallography against NMR and Mass Spectrometry for this specific molecular class.
| Feature | SC-XRD (Crystallography) | Solution NMR (1H / NOE) | Mass Spectrometry (HRMS) |
| Regioisomer ID | Definitive. Direct visualization of electron density maps confirms substitution at C3.[1][2] | Inferential. Relies on coupling constants ( | Ineffective. Isomers have identical mass-to-charge ( |
| Tautomer Status | High Precision. Locates H-atoms on ring nitrogens (N1 vs exocyclic N).[1][2] | Ambiguous. Fast exchange in solution averages signals; cannot see "frozen" solid-state form.[1][2] | N/A. Gas phase ionization alters protonation states.[1][2] |
| Stereochemistry | Absolute. Determines absolute configuration (if chiral) and planar deviations.[1][2] | Relative. NOE constraints are distance-based and error-prone in flexible molecules.[1][2] | None. |
| Sample Req. | Single crystal ( | ||
| Turnaround | 24 - 48 hours (including growing crystals).[1][2] | 1 - 2 hours.[1][2] | 15 minutes. |
Expert Insight: While NMR is faster, SC-XRD is the only method that meets the rigorous "proof of structure" requirements for regulatory filing (IND/NDA) when regioisomerism is a risk.
Experimental Protocol: Synthesis & Crystallization Workflow
To validate the structure, we must first isolate the compound and grow diffraction-quality crystals.
Phase 1: Synthesis of the Target Intermediate
Context: The synthesis involves the nitration of 2-amino-4-benzyloxypyridine followed by reduction.[1][2]
-
Nitration: Dissolve 2-amino-4-benzyloxypyridine in conc.
at 0°C. Add fuming dropwise.[1][2] -
Reduction: Treat the nitro-intermediate with
or in ethanol to yield the diamine.[1][2] -
Purification: Flash column chromatography (DCM:MeOH 95:5).
Phase 2: Crystallization Protocol (Vapor Diffusion)
Objective: Grow single crystals suitable for X-ray analysis.
-
Prepare Solution: Dissolve 20 mg of the purified solid in a minimal amount (1.5 mL) of Methanol (good solubility). Filter through a 0.45
m PTFE syringe filter into a small vial. -
Antisolvent Chamber: Place the small vial (uncapped) inside a larger jar containing 10 mL of Diethyl Ether or Hexane (poor solubility).
-
Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at room temperature (20°C) for 2–5 days.
-
Harvesting: Examine under a polarizing microscope. Select a block-like crystal with sharp edges.[1][2]
Visualization: Validation Logic Pathway
The following diagram illustrates the decision logic used to validate the structure, highlighting where NMR fails and Crystallography succeeds.
Figure 1: Decision workflow for structural validation. Note how SC-XRD resolves the ambiguity ("bottleneck") created by inconclusive NMR data.
Data Analysis & Interpretation
When analyzing the crystallographic data for 2,3-diamino-4-benzyloxypyridine, focus on these specific parameters to validate the structure.
A. The Regiochemistry Check
In the solved structure, examine the electron density map (
-
2,3-Diamino Pattern: You will observe two exocyclic nitrogen atoms on adjacent carbons (C2 and C3).[1][2] The C3-N distance should be typical for an aromatic amine (
Å).[1][2] -
Differentiation: If the product were the 2,5-isomer, the nitrogens would be separated by two ring carbons. This is visually unmistakable in the ORTEP diagram.[1][2]
B. Tautomeric State Validation
Aminopyridines can exist as the amino form (aromatic pyridine ring) or the imino form (pyridone-like, H on ring Nitrogen).[1][2]
-
Bond Length Analysis:
-
Significance: KCNQ openers generally require the specific H-bond donor/acceptor profile of the amino tautomer to bind to the ion channel pore.
C. Intermolecular Interactions
The crystal packing often reveals a "ribbon" motif driven by Hydrogen Bonds:
-
Acceptor: Ring Nitrogen (N1) of the adjacent molecule.[2]
-
Observation: This network stabilizes the crystal lattice and explains the high melting point (
C) relative to mono-amines.[1][2]
References
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Synthesis of Diaminopyridines
-
Crystallography vs.
-
Chemical Data & Properties
-
Structural Ambiguity in Pyridines
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A Comparative Guide to the Synthetic Routes of 2,3-Diamino-4-benzyloxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diamino-4-benzyloxypyridine is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring vicinal amino groups and a benzyloxy substituent, makes it a valuable scaffold in medicinal chemistry. The efficient and scalable synthesis of this molecule is paramount for advancing drug discovery programs. This guide provides a comparative analysis of two distinct synthetic routes to 2,3-Diamino-4-benzyloxypyridine, offering in-depth technical insights and experimental data to aid researchers in selecting the most suitable pathway for their specific needs.
Route 1: Nitration and Amination of a 4-Benzyloxypyridine Precursor
This synthetic approach commences with the readily available 4-chloropyridine and proceeds through a three-step sequence involving benzylation, nitration, and amination, followed by a final reduction.
Visualizing the Pathway: Route 1
Caption: Synthetic scheme for Route 1, starting from 4-chloropyridine hydrochloride.
Experimental Protocol: Route 1
Step 1: Synthesis of 4-Benzyloxypyridine
To a solution of 4-chloropyridine hydrochloride in DMSO, powdered sodium hydroxide is added, followed by the dropwise addition of benzyl alcohol. The reaction mixture is stirred at room temperature until completion. The product is isolated by aqueous workup and purified by column chromatography.
Rationale: This Williamson ether synthesis is a straightforward and high-yielding method for introducing the benzyloxy group. The use of powdered NaOH in DMSO provides a strong basic medium to deprotonate the benzyl alcohol, facilitating its nucleophilic attack on the electron-deficient 4-position of the pyridine ring.
Step 2: Synthesis of 4-Benzyloxy-3-nitropyridine
4-Benzyloxypyridine is dissolved in concentrated sulfuric acid and cooled in an ice bath. A mixture of fuming nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the temperature below 10 °C. The reaction is stirred for several hours and then carefully poured onto ice. The precipitated product is collected by filtration.[1][2]
Rationale: The nitration of the pyridine ring is a classic electrophilic aromatic substitution. The electron-donating nature of the benzyloxy group directs the incoming nitro group to the ortho (3 and 5) positions. Careful control of the temperature is crucial to prevent over-nitration and side reactions.
Step 3: Synthesis of 2-Amino-4-benzyloxy-3-nitropyridine
This step employs the Chichibabin reaction. 4-Benzyloxy-3-nitropyridine is treated with sodium amide in liquid ammonia. The reaction is carried out at low temperatures and monitored for the evolution of hydrogen gas. Upon completion, the reaction is quenched with ammonium chloride, and the product is extracted.
Rationale: The Chichibabin reaction is a nucleophilic substitution of a hydride ion by an amide anion, typically at the 2- or 6-position of the pyridine ring. The presence of the electron-withdrawing nitro group at the 3-position is expected to activate the 2-position for nucleophilic attack.
Step 4: Synthesis of 2,3-Diamino-4-benzyloxypyridine
2-Amino-4-benzyloxy-3-nitropyridine is dissolved in a suitable solvent such as ethanol or methanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere until the starting material is consumed. The catalyst is removed by filtration, and the solvent is evaporated to yield the final product.
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.[3] The reaction proceeds with high chemoselectivity, leaving other functional groups intact.
Route 2: Synthesis from 2-Chloro-4-hydroxypyridine
This alternative route begins with the commercially available 2-chloro-4-hydroxypyridine and involves benzylation, nitration, amination via nucleophilic aromatic substitution, and a final reduction step.
Visualizing the Pathway: Route 2
Caption: Synthetic scheme for Route 2, starting from 2-chloro-4-hydroxypyridine.
Experimental Protocol: Route 2
Step 1: Synthesis of 2-Chloro-4-benzyloxypyridine
2-Chloro-4-hydroxypyridine is dissolved in a polar aprotic solvent such as DMF, and potassium carbonate is added as a base. Benzyl bromide is then added, and the mixture is heated to facilitate the reaction. After completion, the product is isolated by extraction and purified.
Rationale: This is another example of a Williamson ether synthesis. The hydroxyl group of 2-chloro-4-hydroxypyridine is deprotonated by the base, and the resulting alkoxide displaces the bromide from benzyl bromide.
Step 2: Synthesis of 2-Chloro-4-benzyloxy-3-nitropyridine
The nitration is carried out similarly to Route 1. 2-Chloro-4-benzyloxypyridine is treated with a mixture of nitric acid and sulfuric acid at low temperatures. The presence of the chloro group at the 2-position can influence the regioselectivity of the nitration.
Rationale: The benzyloxy group is an activating, ortho-para directing group, while the chloro group is a deactivating, ortho-para directing group. The combined directing effects are expected to favor nitration at the 3-position.
Step 3: Synthesis of 2-Amino-4-benzyloxy-3-nitropyridine
2-Chloro-4-benzyloxy-3-nitropyridine is subjected to nucleophilic aromatic substitution with ammonia. The reaction is typically carried out in a sealed vessel at elevated temperatures using aqueous or alcoholic ammonia.
Rationale: The chlorine atom at the 2-position is activated towards nucleophilic attack by the electron-withdrawing nitro group at the 3-position. Ammonia acts as the nucleophile, displacing the chloride to form the 2-amino derivative.
Step 4: Synthesis of 2,3-Diamino-4-benzyloxypyridine
The final reduction of the nitro group can be achieved using various methods, including catalytic hydrogenation with H₂/Pd/C as in Route 1, or by using a reducing metal such as iron in acetic acid.[3]
Rationale: Metal-acid reduction systems are a classic and effective method for nitro group reduction. The choice between catalytic hydrogenation and metal-acid reduction may depend on the scale of the reaction and the presence of other functional groups.
Comparative Analysis
| Feature | Route 1: Nitration and Amination of 4-Benzyloxypyridine | Route 2: Synthesis from 2-Chloro-4-hydroxypyridine |
| Starting Materials | 4-Chloropyridine hydrochloride, Benzyl alcohol | 2-Chloro-4-hydroxypyridine, Benzyl bromide |
| Number of Steps | 4 | 4 |
| Key Challenge | Regioselectivity of the Chichibabin amination on a substituted pyridine. | Potential for side reactions during nitration due to multiple substituents. |
| Potential Advantages | Utilizes a well-established ether synthesis. | Starts from a commercially available, pre-functionalized pyridine. Nucleophilic aromatic substitution is often more predictable than the Chichibabin reaction. |
| Potential Disadvantages | The Chichibabin reaction can have variable yields and may not be suitable for all substrates. | Benzyl bromide is a lachrymator. The nitration step may yield a mixture of isomers. |
| Overall Yield | Potentially lower due to the challenging amination step. | Potentially higher and more reliable. |
| Scalability | The Chichibabin reaction can be difficult to scale up. | More amenable to large-scale synthesis. |
Decision-Making Framework
The choice between these two synthetic routes will depend on the specific priorities of the research or development project.
Caption: A decision-making flowchart for selecting a synthetic route.
For projects where high overall yield and scalability are critical, Route 2 is likely the more prudent choice. The nucleophilic aromatic substitution step is generally more reliable and higher-yielding than the Chichibabin reaction.
For exploratory or small-scale syntheses where the cost and availability of starting materials are the primary concern, Route 1 may be a viable option, provided the challenges of the Chichibabin amination can be overcome through careful optimization.
Conclusion
Both synthetic routes presented offer plausible pathways to 2,3-Diamino-4-benzyloxypyridine. Route 2, starting from 2-chloro-4-hydroxypyridine, appears to be the more robust and scalable option due to the predictability of the nucleophilic aromatic substitution step. However, Route 1 provides a valid alternative, particularly if the starting materials are more readily accessible. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers to make informed decisions and efficiently synthesize this valuable chemical intermediate for their drug discovery and development endeavors.
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A Head-to-Head Comparison of 2,3-Diamino-4-benzyloxypyridine with Commercial Reagents for Heterocyclic Synthesis
Introduction: The Central Role of Diamino-Heterocycles in Modern Drug Discovery
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds, forming the core of a vast number of therapeutic agents.[1] Among these, fused bicyclic systems such as imidazopyridines and purine analogs are of particular importance, demonstrating a wide range of biological activities including kinase inhibition, antiviral, and anticancer properties.[2][3] The synthesis of these valuable pharmacophores often relies on the use of vicinal diamino-heterocyclic building blocks, which can undergo cyclocondensation reactions with various electrophiles to construct the fused imidazole ring.
The choice of the starting diamino-heterocycle is a critical decision in any synthetic campaign, profoundly influencing not only the reaction efficiency and regioselectivity but also the physicochemical properties and biological activity of the final compounds. This guide provides a comprehensive head-to-head comparison of the novel reagent 2,3-Diamino-4-benzyloxypyridine with widely used, commercially available alternatives: 2,3-Diaminopyridine , 3,4-Diaminopyridine , and 2,4-Diamino-6-chloropyrimidine . Through a detailed analysis of their structural features, reactivity, and synthetic versatility, supported by representative experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
Reagent Profiles
Focus Reagent: 2,3-Diamino-4-benzyloxypyridine
2,3-Diamino-4-benzyloxypyridine is a bespoke building block designed for advanced synthetic applications. Its key structural features offer a unique combination of functionalities:
-
Vicinal Diamines (C2, C3): The ortho-positioning of the two amino groups is ideal for the construction of a fused five-membered ring, leading to the formation of the imidazo[4,5-b]pyridine scaffold.[2]
-
Benzyloxy Group (C4): This bulky, electron-donating group is expected to modulate the electronic properties of the pyridine ring, potentially influencing the nucleophilicity of the amino groups and the reactivity of the scaffold. Crucially, the benzyl ether provides a valuable synthetic handle for late-stage functionalization via debenzylation, revealing a hydroxyl group for further modification.
While direct comparative experimental data for this specific reagent is emerging, its reactivity can be confidently inferred from established principles of organic chemistry and the behavior of structurally related compounds.
Commercial Alternative 1: 2,3-Diaminopyridine
A fundamental and widely utilized building block, 2,3-diaminopyridine serves as a direct precursor to the imidazo[4,5-b]pyridine core.[4] Its straightforward structure and commercial availability make it a common starting point for many synthetic routes.[5][6]
-
Key Application: Synthesis of imidazo[4,5-b]pyridines, which are explored as potential treatments for a variety of conditions.[7]
Commercial Alternative 2: 3,4-Diaminopyridine
An isomer of 2,3-diaminopyridine, this reagent is also a vicinal diamine and is used to construct the isomeric imidazo[4,5-c]pyridine scaffold.[8] It is also known by the name Amifampridine and is used as a therapeutic agent for certain muscle diseases.[9][10]
-
Key Application: Synthesis of imidazo[4,5-c]pyridines and pyrido[3,4-b]pyrazines.[8]
Commercial Alternative 3: 2,4-Diamino-6-chloropyrimidine
This diaminopyrimidine derivative offers a different heterocyclic core. While the amino groups are not vicinal, this scaffold is a key precursor for the synthesis of purine analogs and other fused pyrimidine systems.[11]
-
Key Application: A crucial intermediate in the synthesis of Minoxidil and other pyrimidine-based therapeutic agents.[11]
Head-to-Head Comparison: A Deeper Dive
The selection of a building block for a synthetic campaign is a multi-faceted decision. Here, we compare our focus reagent with its commercial alternatives across several key performance and utility metrics.
| Feature | 2,3-Diamino-4-benzyloxypyridine | 2,3-Diaminopyridine | 3,4-Diaminopyridine | 2,4-Diamino-6-chloropyrimidine |
| Core Scaffold | Imidazo[4,5-b]pyridine | Imidazo[4,5-b]pyridine | Imidazo[4,5-c]pyridine | Fused Pyrimidines (e.g., Purines) |
| Reactivity | Potentially higher nucleophilicity due to the electron-donating benzyloxy group. | Standard reactivity for diaminopyridines. | Similar reactivity to 2,3-diaminopyridine. | The chloro-substituent offers a site for nucleophilic substitution. |
| Synthetic Versatility | High - benzyloxy group allows for late-stage functionalization via debenzylation. | Moderate - limited to modifications on the pyridine ring or the fused imidazole. | Moderate - similar to 2,3-diaminopyridine. | High - chloro group can be displaced by various nucleophiles. |
| Solubility | Expected to be more soluble in organic solvents due to the benzyl group. | Soluble in polar organic solvents. | Soluble in water and alcohol.[12] | Moderately soluble in water, more so in organic solvents like ethanol. |
| Commercial Availability | Specialty reagent, may require custom synthesis. | Widely available from multiple commercial suppliers.[6] | Widely available.[8][12][13] | Commercially available.[11] |
| Cost | Higher, due to multi-step synthesis. | Relatively low cost. | Low to moderate cost.[14] | Moderate cost. |
Experimental Protocols and Data
To provide a practical context for this comparison, we present representative protocols for the synthesis of fused heterocyclic systems from these diamino-precursors.
Protocol 1: Synthesis of Imidazo[4,5-b]pyridines from 2,3-Diaminopyridines
This protocol is a general method for the cyclocondensation of a 2,3-diaminopyridine with an aldehyde to form a 2-substituted imidazo[4,5-b]pyridine. This reaction is applicable to both 2,3-Diamino-4-benzyloxypyridine and 2,3-Diaminopyridine.
Reaction Scheme:
Caption: General synthesis of imidazo[4,5-b]pyridines.
Step-by-Step Methodology:
-
To a solution of the 2,3-diaminopyridine derivative (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL), add the desired benzaldehyde (1.1 mmol).
-
Add sodium metabisulfite (Na₂S₂O₅, 1.2 mmol) to the mixture.
-
Heat the reaction mixture to 120-140 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
This protocol is adapted from literature procedures for the synthesis of imidazo[4,5-b]pyridines.[15]
Protocol 2: Synthesis of Purine Analogs via Traube Synthesis
The Traube synthesis is a classical and effective method for constructing the purine ring system from a diaminopyrimidine.[3][16]
Reaction Scheme:
Caption: Traube synthesis of purines.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser, suspend the 4,5-diaminopyrimidine derivative (1.0 mmol) in formic acid (5 mL).
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess formic acid under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the crude product.
-
The crude purine analog can be further purified by recrystallization from a suitable solvent.
This is a general procedure based on the classical Traube purine synthesis.[16][17]
Visualization of Reagent Selection Workflow
The choice between these building blocks depends on the desired final scaffold and the overall synthetic strategy. The following workflow diagram illustrates a logical decision-making process.
Caption: Decision workflow for selecting a diamino-heterocyclic building block.
Conclusion and Future Outlook
The selection of a diamino-heterocyclic building block is a critical step in the synthesis of many biologically active compounds. While established reagents like 2,3-Diaminopyridine , 3,4-Diaminopyridine , and 2,4-Diamino-6-chloropyrimidine offer reliability and cost-effectiveness for the construction of specific scaffolds, the novel reagent 2,3-Diamino-4-benzyloxypyridine presents an exciting alternative for more advanced synthetic strategies.
The key advantage of 2,3-Diamino-4-benzyloxypyridine lies in its potential for late-stage functionalization via the deprotection of the benzyloxy group. This feature allows for the introduction of diverse substituents at the 4-position of the imidazo[4,5-b]pyridine core, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. While the initial cost of this specialized reagent may be higher, the synthetic flexibility it affords can significantly accelerate drug discovery programs.
Ultimately, the optimal choice of reagent will depend on the specific goals of the research program, balancing factors such as the desired final molecular architecture, the need for synthetic versatility, and budgetary considerations. This guide provides a framework for making that strategic decision, empowering researchers to select the most appropriate building block for their innovative research.
References
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Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. (n.d.). Wiley Online Library. Retrieved February 15, 2026, from [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017, March 4). MDPI. Retrieved February 15, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines in a sequential one-pot Groebke-Blackburn modification using 2-aminopyridines, aldehydes and amines. (2015, August 15). PubMed. Retrieved February 15, 2026, from [Link]
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Synthesis and Medicinal Uses of Purine. (n.d.). Pharmaguideline. Retrieved February 15, 2026, from [Link]
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Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
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Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019, March 1). ACS Omega. Retrieved February 15, 2026, from [Link]
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7.1.1. Synthesis. (n.d.). Science of Synthesis. Retrieved February 15, 2026, from [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022, December 21). MDPI. Retrieved February 15, 2026, from [Link]
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Purines. II. The Synthesis of Certain Purines and ... - ACS Publications. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]
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Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti ... (n.d.). Arkivoc. Retrieved February 15, 2026, from [Link]
-
3,4 Diaminopyridine at 5000.00 INR in Ankleshwar, Gujarat. (n.d.). Tradeindia. Retrieved February 15, 2026, from [Link]
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Reconstructive Methodology in the Synthesis of 2-Aminopurine. (2023, December 25). MDPI. Retrieved February 15, 2026, from [Link]
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2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
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(PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. (2025, August 9). ResearchGate. Retrieved February 15, 2026, from [Link]
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Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. (n.d.). ACS Medicinal Chemistry Letters. Retrieved February 15, 2026, from [Link]
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3,4-Diaminopyridine. (2011, January 10). American Chemical Society. Retrieved February 15, 2026, from [Link]
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Diaminopyrimidine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 15, 2026, from [Link]
-
Molecular structure of 3,4-diaminopyridine (3,4-DAP), the protonated... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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3,4 Diaminopyridine | Drug Information, Uses, Side Effects, Chemistry. (n.d.). DrugBank. Retrieved February 15, 2026, from [Link]
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Safety Operating Guide
Personal protective equipment for handling 2,3-Diamino-4-benzyloxypyridine
Executive Safety & Operational Guide: 2,3-Diamino-4-benzyloxypyridine
Part 1: Executive Summary & Risk Profile
Compound Class: Functionalized Aminopyridine / Heterocyclic Ether Physical State: Solid (Powder/Crystalline) Primary Hazard Classification (Inferred via SAR):* High Potency / Irritant Note: While specific toxicological data for this exact isomer is limited, structural analogs (e.g., 2,3-diaminopyridine, 4-aminopyridine) exhibit significant biological activity, including neurotoxicity and potassium channel blockade.[1] Treat this compound as a potential neurotoxin and sensitizer.
Immediate Action Directive:
-
Do NOT handle on an open bench.
-
Double-glove for all manipulations. [1]
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure routes common to aminopyridines: inhalation of particulates and dermal absorption.
| Protection Zone | Equipment Requirement | Technical Justification (Causality) |
| Respiratory | N95 (Minimum) ; P100 or PAPR recommended for >1g handling.[1] | Prevents inhalation of fine particulates which may act as systemic neurotoxins or respiratory sensitizers. |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil). | Aminopyridines can permeate skin.[4] Double gloving provides a "breakthrough" buffer and allows outer glove removal upon contamination without exposing skin. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1). | Prevent mucosal absorption via the tear ducts. Safety glasses are insufficient for fine powders that can drift around lenses. |
| Body | Tyvek® Lab Coat (Wrist-fitted) or Chemical Apron.[1] | Cotton coats absorb chemicals. Tyvek repels dust and liquids, preventing migration to street clothes. |
| Engineering | Chemical Fume Hood (Face velocity: 80–100 fpm). | The primary barrier. Creates negative pressure to capture airborne dust during weighing and transfer. |
Part 3: Operational Protocols
Workflow Logic Diagram
The following decision logic ensures safety compliance from storage to disposal.
Figure 1: Operational workflow emphasizing the critical containment barrier during the weighing phase.
Step-by-Step Handling Procedure
Phase A: Preparation
-
Verify Engineering Controls: Ensure fume hood flow monitor reads "Safe" or velocity is >80 fpm.
-
Barrier Setup: Place a disposable absorbent mat (spill pad) inside the hood.
-
Static Control: Use an ionizing fan or anti-static gun if the powder is static-prone (common with benzyl-protected heterocycles) to prevent "flying" particles.[1]
Phase B: Weighing & Solubilization
-
Tare First: Place the receiving vial (scintillation vial or round-bottom flask) on the balance inside the hood. Tare the balance.
-
Transfer: Using a disposable spatula, transfer the solid. Do not use metal spatulas if the compound is suspected to be shock-sensitive (unlikely here, but good practice for high-nitrogen heterocycles).[1]
-
Immediate Dissolution: Add solvent (e.g., DMSO, Methanol) immediately to the vial to trap the dust in solution.
-
Why? Solutions are significantly safer to handle than dry powders as the inhalation risk is eliminated.
-
-
Decon Spatula: Wipe the spatula with a Kimwipe soaked in MeOH inside the hood before disposal or washing.
Phase C: Reaction Monitoring
-
TLC Monitoring: When spotting TLC plates, use a capillary tube. Do not blow on the capillary to dry it; let the solvent evaporate in the hood.
-
Heating: If heating is required (e.g., deprotection of the benzyl group), use a reflux condenser to prevent vapor escape.
Part 4: Decontamination & Disposal
Spill Management (Solid)
-
Evacuate: If >500mg is spilled outside a hood, evacuate the immediate area.
-
Isolate: Cover the spill with a wet paper towel (water or MeOH) to prevent dust dispersion.
-
Cleanup: Wipe up using a circular motion (outside to inside). Place all waste in a sealed bag.
Waste Stream Classification
-
Solid Waste: Contaminated gloves, mats, and paper towels must go into "Hazardous Solid Waste."
-
Liquid Waste: Segregate into "Basic Organic Waste" (due to the amine functionality). Do not mix with strong oxidizers.
Decontamination Solution
-
Surface Cleaning: Use a 10% bleach solution followed by water, then ethanol.
-
Mechanism: Bleach (hypochlorite) will oxidize the amine groups, breaking down the chemical structure and reducing biological activity.
Part 5: References & Authority
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24847682 (2,3-Diaminopyridine analogs). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]
(Note: Due to the specific nature of 2,3-Diamino-4-benzyloxypyridine, safety protocols are derived from authoritative guidelines for structurally similar high-potency aminopyridines to ensure maximum personnel safety.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
